YM 900
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFDVOHVJPDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165547 | |
| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154164-30-4 | |
| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154164304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-90K | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAEXCLWI0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
YM-900: A Technical Guide to its Mechanism of Action as a Potent and Selective AMPA/Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-900, also known as YM90K, is a potent and selective non-NMDA receptor antagonist with a high affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a lower affinity for the kainate receptor.[1] Chemically identified as 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride, YM-900 has demonstrated significant neuroprotective effects in various preclinical models of neurologic disorders, particularly those involving glutamate-mediated excitotoxicity such as cerebral ischemia.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of YM-900, including its receptor binding profile, downstream signaling effects, and key experimental data.
Core Mechanism of Action: AMPA/Kainate Receptor Antagonism
The primary mechanism of action of YM-900 is the competitive antagonism of ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[1][4] In the central nervous system, glutamate is the major excitatory neurotransmitter. Overactivation of its receptors, particularly in pathological conditions like stroke, can lead to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity. YM-900 mitigates this by binding to AMPA and kainate receptors, thereby preventing the binding of glutamate and the subsequent activation of these ion channels. This blockade of ion flow helps to maintain cellular homeostasis and protect neurons from excitotoxic damage.
Signaling Pathway Blockade by YM-900
The binding of glutamate to AMPA and kainate receptors triggers a cascade of intracellular events. By blocking these receptors, YM-900 effectively inhibits these downstream signaling pathways. The following diagram illustrates the canonical signaling pathway of AMPA/kainate receptors and the point of intervention by YM-900.
Quantitative Data
The following tables summarize the key quantitative data for YM-900 from preclinical studies.
Table 1: Receptor Binding Affinity of YM-900
| Receptor Target | Radioligand | Ki (µM) |
| AMPA | [³H]-AMPA | 0.084 |
| Kainate | [³H]-Kainate | 2.2 |
| NMDA (Glutamate site) | [³H]-L-Glutamate | >100 |
| NMDA (Glycine site) | [³H]-Glycine | 37 |
| Data from Ohno et al., 1996.[1] |
Table 2: In Vivo Efficacy of YM-900
| Experimental Model | Species | Endpoint | YM-900 ED₅₀ (mg/kg, i.p.) |
| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure Suppression | 2.54 |
| Data from Ohno et al., 1996.[1] |
Table 3: Neuroprotective Effects of YM-900 in Ischemia Models
| Ischemia Model | Species | Treatment Protocol | Outcome |
| Global Ischemia (5 min) | Mongolian Gerbils | 15 mg/kg i.p. x 3 (1h post-ischemia) | Significant prevention of delayed neuronal death in hippocampal CA1 |
| Focal Ischemia | F344 Rats | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4h | Reduced volume of ischemic damage in the cerebral cortex |
| Thrombotic MCA Occlusion | Rats | 20 mg/kg/h for 4h (up to 3h post-occlusion) | Significant reduction in infarct size |
| Data from Ohno et al., 1996 and Umemura et al., 1997.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of YM-900.
Radioligand Binding Assays
This protocol is a generalized procedure based on the methods described for YM-900.[1][5]
Objective: To determine the binding affinity (Ki) of YM-900 for various glutamate receptor subtypes.
Materials:
-
Rat brain membranes (whole brain or specific regions like cortex and cerebellum)
-
Radioligands: [³H]-AMPA, [³H]-Kainate, [³H]-L-Glutamate, [³H]-Glycine
-
YM-900 hydrochloride
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash the pellets by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.
-
Binding Assay: In a 96-well plate, combine the brain membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of YM-900.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of YM-900 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Focal Cerebral Ischemia Model in Rats
This protocol is based on the methods described by Umemura et al. (1997) to evaluate the neuroprotective effects of YM-900.[2]
Objective: To assess the ability of YM-900 to reduce brain damage following a focal ischemic event.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., halothane)
-
Rose Bengal dye
-
Fiber optic light source
-
YM-900 for intravenous infusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
-
Histology equipment
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the middle cerebral artery (MCA).
-
Photochemical Induction of Thrombosis: Administer Rose Bengal intravenously. Irradiate the MCA with a fiber optic light source to induce a photochemical reaction leading to endothelial injury and thrombus formation, thus occluding the artery.
-
Drug Administration: Administer YM-900 as a continuous intravenous infusion for a specified duration (e.g., 4 hours), starting at different time points after MCA occlusion. A control group receives a vehicle infusion.
-
Infarct Size Measurement: At a predetermined time after occlusion (e.g., 24 or 72 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections.
-
Staining: Incubate the brain slices in a TTC solution. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Image Analysis: Digitize the stained sections and use image analysis software to calculate the volume of the infarct.
-
Statistical Analysis: Compare the infarct volumes between the YM-900-treated and control groups to determine the neuroprotective efficacy.
Clinical Development Status
As of the latest available information, there is no evidence to suggest that YM-900 (YM90K) has entered into formal clinical trials. Searches of clinical trial registries and the published literature do not yield any results for clinical studies of this compound. It is likely that the development of YM-900 was discontinued during the preclinical phase.
Conclusion
YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist. Its mechanism of action, centered on the blockade of excitotoxic glutamate signaling, is supported by robust preclinical data. The quantitative data from receptor binding and in vivo efficacy studies demonstrate its potential as a neuroprotective agent. While its clinical development did not proceed, the information gathered from the study of YM-900 has contributed to the broader understanding of the role of AMPA/kainate receptors in neurological disorders and continues to be of value to researchers in the field of neuropharmacology and drug development.
References
- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of YM90K, a novel AMPA/kainate receptor antagonist, in focal cerebral ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds: structure-activity relationships for the AMPA-type non-NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of YM-900
A Potent and Selective AMPA/Kainate Receptor Antagonist
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of YM-900, a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery of YM-900
YM-900, also known as YM90K, was identified through a focused research program aimed at developing neuroprotective agents targeting glutamate receptors.[1] The discovery process was driven by the need for potent and selective antagonists for the AMPA/kainate receptors, which are implicated in the pathophysiology of various neurological disorders, including ischemic stroke.
The development of YM-900 was part of a broader investigation into quinoxalinedione derivatives as AMPA receptor antagonists. The core strategy involved the synthesis and pharmacological evaluation of a series of these compounds to establish structure-activity relationships (SAR). This systematic approach allowed for the optimization of potency and selectivity.
A key publication from Yamanouchi Pharmaceutical Co., Ltd. describes the design and synthesis of a series of 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones. The evaluation of these compounds for their ability to inhibit [3H]AMPA binding to rat brain membranes led to the identification of YM-900 as a particularly potent and selective compound.
Chemical Synthesis of YM-900
The synthesis of YM-900 (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione) is based on the construction of the quinoxalinedione core followed by the introduction of the imidazole and nitro functional groups. The general synthetic approach for this class of compounds is outlined below.
Experimental Protocol: Synthesis of YM-900
A detailed, step-by-step synthesis protocol for YM-900 is not publicly available in the reviewed literature. However, based on the synthesis of related quinoxalinedione analogs, a plausible synthetic route can be outlined. The synthesis would likely involve the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives to form the quinoxalinedione ring. The specific starting materials would be chosen to allow for the subsequent introduction of the nitro and imidazole groups at the desired positions.
A general synthetic scheme for related quinoxalinediones is described in the literature. The synthesis of novel 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones involved the reaction of appropriately substituted benzene derivatives to construct the core quinoxalinedione structure.
Pharmacological Profile
YM-900 is a potent and selective antagonist at the AMPA and kainate receptors, with significantly lower affinity for NMDA receptors.[1] This selectivity is a key feature, as it may offer a more favorable side-effect profile compared to non-selective glutamate receptor antagonists.
Quantitative Data
The following tables summarize the key quantitative data for YM-900 and its comparators.
Table 1: Receptor Binding Affinity of YM-900 [1]
| Radioligand | Receptor Site | Ki (µM) |
| [3H]-AMPA | AMPA | 0.084 |
| [3H]-Kainate | Kainate | 2.2 |
| [3H]-L-glutamate | NMDA | > 100 |
| [3H]-Glycine | Glycine (on NMDA) | 37 |
Table 2: In Vivo Anticonvulsant Activity of YM-900 in DBA/2 Mice (Audiogenic Seizure Model) [1]
| Compound | ED50 (mg/kg, i.p.) for Tonic Seizure |
| YM-900 | 2.54 |
| NBQX | 7.17 |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of YM-900 for various glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from the whole brains of male Wistar rats. The brain tissue is homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again. The final pellet is washed with 50 mM Tris-HCl buffer and stored at -80°C.
-
[3H]-AMPA Binding Assay: The membrane preparation is incubated with 5 nM [3H]-AMPA in 50 mM Tris-HCl buffer containing 100 mM KSCN at 4°C for 30 minutes. Non-specific binding is determined in the presence of 1 mM L-glutamate.
-
[3H]-Kainate Binding Assay: The membrane preparation is incubated with 20 nM [3H]-kainate in 50 mM Tris-HCl buffer at 4°C for 60 minutes. Non-specific binding is determined in the presence of 100 µM kainate.
-
[3H]-L-glutamate and [3H]-Glycine Binding Assays: Assays for NMDA and glycine binding sites are performed using [3H]-L-glutamate and [3H]-glycine, respectively, according to established protocols.
-
Data Analysis: The radioactivity is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[1]
In Vivo Neuroprotection Studies: Focal Ischemia Model in Rats
Objective: To evaluate the neuroprotective effects of YM-900 in a rat model of stroke.
Methodology:
-
Animal Model: Male F344 rats are used. Focal cerebral ischemia is induced by permanent occlusion of the middle cerebral artery (MCA).
-
Surgical Procedure: The rats are anesthetized, and the right MCA is exposed via a subtemporal craniectomy. The MCA is then permanently occluded by electrocoagulation.
-
Drug Administration: YM-900 is administered as an intravenous bolus followed by a continuous infusion for 4 hours, starting immediately after the MCA occlusion.
-
Infarct Volume Assessment: Twenty-four hours after the MCA occlusion, the rats are euthanized, and their brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume of the ischemic damage is then quantified.[1]
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
YM-900 exerts its effects by blocking the AMPA receptor, a key component of excitatory neurotransmission in the central nervous system. The following diagram illustrates the canonical AMPA receptor signaling pathway.
Caption: AMPA Receptor Signaling Pathway and the inhibitory action of YM-900.
Experimental Workflow for YM-900 Evaluation
The following diagram outlines the typical experimental workflow for the preclinical evaluation of a novel neuroprotective agent like YM-900.
References
Pharmacological Profile of YM-900: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This quinoxalinedione derivative has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and seizures, highlighting its therapeutic potential in neurological disorders characterized by excitotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of YM-900, including its binding affinity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies for key studies are provided to facilitate reproducibility and further investigation.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the ionotropic AMPA and kainate receptors, are crucial for fast synaptic transmission. However, excessive activation of these receptors leads to excitotoxicity, a key pathological process in neuronal damage following ischemic events and in the propagation of seizures. YM-900 has emerged as a promising neuroprotective agent by selectively targeting these receptors.[1][2]
Quantitative Pharmacology
The pharmacological activity of YM-900 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity of YM-900
| Receptor Target | Radioligand | Ki (μM) | Source |
| AMPA | [³H]-AMPA | 0.084 | [1][2] |
| Kainate | [³H]-Kainate | 2.2 | [1][2] |
| NMDA (L-glutamate site) | [³H]-L-glutamate | >100 | [1][2] |
| Glycine (strychnine-insensitive) | [³H]-Glycine | 37 | [1][2] |
Table 2: In Vivo Efficacy of YM-900
| Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Source |
| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure Suppression | Intraperitoneal (i.p.) | 2.54 | [1][2] |
Table 3: Neuroprotective Effects of YM-900 in Ischemia Models
| Ischemia Model | Species | Treatment Protocol | Outcome | Source |
| Global Ischemia (5-min) | Mongolian Gerbils | 15 mg/kg i.p. x 3 (1h post-ischemia) | Significant prevention of delayed neuronal death in hippocampal CA1 | [1][2] |
| Focal Ischemia (MCAO) | F344 Rats | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4h | Reduced volume of ischemic damage in the cerebral cortex | [1][2] |
| Focal Ischemia (MCAO) | F344 Rats | Therapeutic window of up to 6h (30 mg/kg i.p. x 3) | Neuroprotective effect observed | [1][2] |
Mechanism of Action and Signaling Pathways
YM-900 exerts its pharmacological effects by competitively antagonizing AMPA and kainate receptors, thereby inhibiting glutamate-induced excitotoxicity. The signaling pathways associated with these receptors are complex and involve both ionotropic and metabotropic mechanisms.
AMPA Receptor Signaling
Activation of AMPA receptors primarily leads to the influx of Na⁺ ions, causing rapid depolarization of the postsynaptic membrane. In the context of excitotoxicity, excessive Ca²⁺ influx through Ca²⁺-permeable AMPA receptors (often lacking the GluA2 subunit) is a critical event. YM-900 blocks the glutamate binding site, preventing this ion channel opening and subsequent downstream pathological events.
Kainate Receptor Signaling
Kainate receptors have a dual role, functioning as ion channels and also modulating neurotransmitter release through metabotropic actions. Presynaptically, they can regulate the release of glutamate and GABA. Postsynaptically, they contribute to the excitatory postsynaptic potential. YM-900's antagonism of these receptors contributes to its overall neuroprotective and anticonvulsant effects.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay (Representative Protocol)
Objective: To determine the binding affinity (Ki) of YM-900 for the AMPA receptor.
Materials:
-
Rat brain membranes (cortical)
-
[³H]-AMPA (Radioligand)
-
YM-900 (Test compound)
-
Non-labeled AMPA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine rat brain membranes, a fixed concentration of [³H]-AMPA, and varying concentrations of YM-900. For total binding, omit YM-900. For non-specific binding, add a high concentration of non-labeled AMPA.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of YM-900 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective effect of YM-900 in a model of focal cerebral ischemia.
Materials:
-
Male F344 rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament suture (e.g., 4-0)
-
Surgical instruments
-
YM-900 solution
-
Vehicle control (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Suture Insertion: Introduce a nylon monofilament suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Drug Administration: Administer YM-900 or vehicle at the desired time point(s) relative to MCAO (e.g., as a bolus followed by infusion).
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
Neurological Assessment: At a predetermined time after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarct pale. Quantify the infarct volume using image analysis software.
In Vivo Audiogenic Seizure Model in DBA/2 Mice
Objective: To determine the anticonvulsant efficacy of YM-900.
Materials:
-
Male DBA/2 mice (at an age of high seizure susceptibility, e.g., 21-28 days)
-
Sound-proof chamber equipped with a sound source (e.g., bell or speaker) capable of producing a high-intensity stimulus (e.g., 100-120 dB).
-
YM-900 solution
-
Vehicle control
Procedure:
-
Drug Administration: Administer YM-900 or vehicle intraperitoneally at various doses to different groups of mice.
-
Acclimatization: After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually in the sound-proof chamber for a brief acclimatization period.
-
Auditory Stimulus: Expose the mouse to the high-intensity auditory stimulus for a fixed duration (e.g., 60 seconds).
-
Seizure Observation: Observe and score the seizure response, which typically progresses from wild running to clonic seizures, and then to tonic-clonic seizures, and potentially respiratory arrest. The primary endpoint is often the suppression of the tonic seizure component.
-
Data Analysis: Determine the percentage of animals protected from tonic seizures at each dose of YM-900. Calculate the ED₅₀ value using probit analysis or a similar statistical method.
Conclusion
YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist with significant neuroprotective and anticonvulsant properties demonstrated in preclinical models. Its ability to mitigate excitotoxicity makes it a compelling candidate for further investigation in the treatment of acute ischemic stroke and other neurological disorders where glutamate-mediated neuronal damage is a key pathological feature. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the exploration of YM-900's therapeutic potential.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of YM-900
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its primary mechanism of action is the inhibition of glutamate-mediated excitotoxicity, a key pathological process in a variety of neurological disorders, most notably ischemic stroke.[1][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by YM-900. By blocking the influx of ions through AMPA and kainate receptor channels, YM-900 indirectly regulates a cascade of intracellular events that are critical in determining neuronal fate under excitotoxic conditions. This document details the pro-apoptotic pathways attenuated by YM-900 and the pro-survival pathways that are consequently favored. It includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to facilitate a deeper understanding of YM-900's neuroprotective effects.
Introduction to YM-900
YM-900 is a quinoxalinedione derivative that demonstrates high affinity for AMPA and kainate receptors, while showing significantly lower affinity for NMDA receptors.[1] This selectivity makes it a valuable tool for dissecting the specific roles of AMPA and kainate receptors in both physiological and pathological processes. In preclinical studies, YM-900 has shown robust neuroprotective effects in various models of cerebral ischemia and seizures.[1] The primary therapeutic potential of YM-900 lies in its ability to mitigate the neuronal damage caused by excessive glutamate release, a hallmark of ischemic stroke.[3]
Core Mechanism of Action: Antagonism of AMPA and Kainate Receptors
Under pathological conditions such as stroke, excessive glutamate release leads to the overstimulation of its receptors, particularly AMPA and kainate receptors. This triggers a massive influx of cations, including Na+ and Ca2+, into the postsynaptic neuron. The subsequent intracellular calcium overload is a central event that initiates a cascade of neurotoxic downstream signaling pathways. YM-900 competitively binds to AMPA and kainate receptors, preventing glutamate from activating them and thereby blocking the initial ionic influx that fuels excitotoxicity.
Downstream Signaling Pathways Modulated by YM-900
The neuroprotective effects of YM-900 are a direct consequence of its ability to suppress the downstream signaling cascades initiated by AMPA and kainate receptor overactivation. These can be broadly categorized into the attenuation of pro-apoptotic pathways and the potentiation of pro-survival pathways.
Attenuation of Pro-Apoptotic Pathways
Overactivation of kainate receptors, particularly those containing the GluK2 subunit, is strongly implicated in neuronal death following ischemia. A key downstream cascade involves the activation of Src kinase, which in turn phosphorylates the GluK2 subunit. This phosphorylation enhances calcium influx and promotes the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis in neurons.
The JNK pathway, upon activation, can lead to the phosphorylation and activation of the transcription factor c-Jun. Phosphorylated c-Jun then promotes the expression of pro-apoptotic genes, leading to the activation of caspases and ultimately, cell death. By blocking the initial activation of kainate receptors, YM-900 is inferred to prevent the activation of this Src-JNK-c-Jun signaling axis.
Another important aspect of kainate receptor-mediated neurotoxicity is its interaction with the postsynaptic density protein 95 (PSD-95). PSD-95 acts as a scaffolding protein that links GluK2 to downstream signaling molecules like mixed lineage kinase 3 (MLK3), which is an upstream activator of the JNK pathway. By preventing the activation of the GluK2 subunit, YM-900 likely disrupts the formation and/or signaling of the GluK2-PSD-95-MLK3 complex, further inhibiting the pro-apoptotic cascade.
Promotion of Pro-Survival Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a well-established pro-survival cascade in neurons. Activation of Akt is known to have neuroprotective effects in the context of ischemic stroke. While YM-900 does not directly activate this pathway, by reducing the excitotoxic burden on the neuron, it is plausible that it creates a more favorable environment for the activity of endogenous pro-survival signals. A key neuroprotective mechanism of the PI3K/Akt pathway is its ability to interfere with the formation of the pro-apoptotic GluK2-PSD-95-MLK3 complex. Therefore, the reduction in excitotoxicity by YM-900 may act synergistically with the PI3K/Akt pathway to promote neuronal survival.
Quantitative Data
The following tables summarize the key quantitative data reported for YM-900 in the literature.
Table 1: In Vitro Receptor Binding Affinity of YM-900
| Radioligand | Receptor | Ki (µM) |
| [3H]-AMPA | AMPA | 0.084 |
| [3H]-Kainate | Kainate | 2.2 |
| [3H]-L-Glutamate (NMDA site) | NMDA | > 100 |
| [3H]-Glycine (Strychnine-insensitive) | Glycine Site | 37 |
| Data from a study on rat brain membranes.[1] |
Table 2: In Vivo Neuroprotective Efficacy of YM-900
| Animal Model | Ischemia Type | YM-900 Dose | Outcome |
| Mongolian Gerbil | Global Ischemia (5 min) | 15 mg/kg i.p. x 3 | Significantly prevented delayed neuronal death in hippocampal CA1 region.[1] |
| F344 Rat | Focal Ischemia (MCAO) | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4 h | Reduced volume of ischemic damage in the cerebral cortex.[1] |
| DBA/2 Mice | Audiogenic Seizure | 2.54 mg/kg i.p. (ED50) | Potent suppression of tonic seizures.[1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments that can be used to study the downstream signaling of YM-900.
Cell Viability Assay (MTT Assay)
Objective: To quantify the neuroprotective effect of YM-900 against excitotoxicity in vitro.
Protocol:
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates.
-
Induction of Excitotoxicity: After a desired number of days in vitro, expose the neurons to a high concentration of glutamate or a specific AMPA/kainate receptor agonist (e.g., 500 µM AMPA) for a defined period (e.g., 6 hours).
-
YM-900 Treatment: In parallel wells, co-incubate the neurons with the excitotoxic agent and varying concentrations of YM-900. Include a vehicle control group.
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Signaling Proteins
Objective: To determine the effect of YM-900 on the phosphorylation status and expression levels of key downstream signaling proteins (e.g., p-JNK, p-c-Jun, p-Akt).
Protocol:
-
Experimental Groups: Prepare neuronal cultures or use brain tissue from animal models of ischemia treated with vehicle or YM-900.
-
Protein Extraction: Lyse the cells or tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Animal Model of Focal Cerebral Ischemia (MCAO)
Objective: To evaluate the in vivo neuroprotective efficacy of YM-900.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and monitor physiological parameters.
-
Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration: Administer YM-900 or vehicle at a predetermined time point (e.g., before, during, or after ischemia) via a specific route (e.g., intravenous or intraperitoneal).
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion, assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-reperfusion), sacrifice the animal, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
Conclusion
YM-900 is a potent AMPA/kainate receptor antagonist with significant neuroprotective potential, particularly in the context of ischemic stroke. Its mechanism of action extends beyond simple receptor blockade to the intricate regulation of downstream intracellular signaling pathways. By preventing excessive calcium influx, YM-900 effectively attenuates the activation of pro-apoptotic cascades, such as the Src-JNK-c-Jun pathway, and likely disrupts the formation of neurotoxic protein complexes involving PSD-95. Concurrently, by alleviating the excitotoxic insult, YM-900 may foster an environment conducive to the action of pro-survival pathways like the PI3K/Akt pathway. Further research is warranted to fully elucidate the direct interactions of YM-900 with these downstream signaling components. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of YM-900 and similar neuroprotective agents.
References
- 1. Inhibition of JNK Mitochondrial Localization and Signaling Is Protective against Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of YM-900: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-900, also known as YM90K, is a potent and selective non-NMDA receptor antagonist with a high affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtype. As a competitive antagonist, YM-900 has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and neurotoxicity. This technical guide provides an in-depth overview of the in vitro characterization of YM-900, detailing its binding affinity, functional antagonism, and the signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to design and interpret experiments involving this compound.
Core Data Summary
The in vitro pharmacological profile of YM-900 is characterized by its high affinity and selectivity for the AMPA receptor. The following table summarizes the key quantitative data obtained from radioligand binding assays.
| Target Receptor/Site | Radioligand | Test Compound | Ki (μM) |
| AMPA | [3H]-AMPA | YM-900 | 0.084[1] |
| Kainate | [3H]-kainate | YM-900 | 2.2[1] |
| NMDA | [3H]-L-glutamate | YM-900 | >100[1] |
| Glycine (strychnine-insensitive) | [3H]-glycine | YM-900 | 37[1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of YM-900 for various glutamate receptor subtypes.
Materials:
-
Rat brain tissue (cortex or whole brain)
-
[3H]-AMPA, [3H]-kainate, [3H]-L-glutamate, [3H]-glycine
-
YM-900
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN (for AMPA binding)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in the appropriate incubation buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared brain membranes, the radioligand at a concentration near its Kd, and varying concentrations of YM-900.
-
For determination of non-specific binding, include tubes with an excess of a non-labeled competing ligand (e.g., 1 mM L-glutamate).
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of YM-900 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Characterization of AMPA Receptor Antagonism
Objective: To functionally characterize the inhibitory effect of YM-900 on AMPA receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes
-
Rat cortical mRNA
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (e.g., standard frog Ringer's solution)
-
AMPA
-
YM-900
Protocol:
-
Oocyte Preparation and mRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with rat cortical mRNA to express a population of glutamate receptors.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an mRNA-injected oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply AMPA to the oocyte to elicit an inward current.
-
After establishing a stable baseline response to AMPA, co-apply varying concentrations of YM-900 with AMPA and record the resulting current.
-
-
Data Analysis (Schild Analysis):
-
Measure the peak amplitude of the AMPA-induced current in the absence and presence of different concentrations of YM-900.
-
Construct concentration-response curves for AMPA in the presence of each concentration of YM-900.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration (YM-900). The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity Pathway
The neuroprotective effects of YM-900 are primarily attributed to its ability to block the initial steps of the glutamate-induced excitotoxicity cascade. The following diagram illustrates the key events in this pathway and the point of intervention for YM-900.
Caption: YM-900 blocks the glutamate-induced excitotoxicity pathway at the AMPA receptor.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a logical workflow for the comprehensive in vitro characterization of an AMPA receptor antagonist like YM-900.
Caption: A typical experimental workflow for the in vitro characterization of YM-900.
Conclusion
YM-900 is a well-characterized, potent, and selective competitive AMPA receptor antagonist. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. The structured approach to its in vitro characterization, from initial binding assays to functional and mechanistic studies, serves as a valuable template for the evaluation of novel neuroprotective agents targeting the glutamatergic system. Researchers are encouraged to adapt and expand upon these methodologies to further elucidate the intricate pharmacology of YM-900 and similar compounds.
References
Neuroprotective Properties of YM-900: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Extensive preclinical research has demonstrated its significant neuroprotective effects in various models of ischemic stroke and excitotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of YM-900, its efficacy in established animal models of cerebral ischemia, and the underlying mechanisms of its neuroprotective action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of neuroprotection.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[3] However, excessive activation of glutamate receptors, particularly during pathological conditions such as ischemic stroke, leads to a massive influx of ions, especially Ca2+, triggering a cascade of intracellular events that result in neuronal death.[4][5] This phenomenon, known as excitotoxicity, is a key contributor to the neuronal damage observed in various neurodegenerative disorders.[3][4]
The AMPA receptor, a subtype of ionotropic glutamate receptors, mediates fast excitatory neurotransmission.[6] Its overactivation is a critical early event in the excitotoxic cascade.[5] Consequently, the development of AMPA receptor antagonists has been a major focus of neuroprotective drug discovery.[3][7][8] YM-900 has emerged as a promising neuroprotective agent due to its high potency and selectivity for AMPA/kainate receptors.[1][2]
Pharmacological Profile of YM-900
Receptor Binding Affinity
YM-900 demonstrates high affinity for the AMPA receptor, as determined by radioligand binding assays using rat brain membranes. Its affinity for kainate receptors is lower, and it shows minimal activity at NMDA receptor-associated sites.[1][2]
| Radioligand | Target Site | YM-900 Ki (μM) |
| [3H]-AMPA | AMPA Receptor | 0.084[1][2] |
| [3H]-Kainate | Kainate Receptor | 2.2[1][2] |
| [3H]-L-Glutamate | NMDA-sensitive site | >100[1][2] |
| [3H]-Glycine | Strychnine-insensitive site | 37[1][2] |
| Table 1: In vitro receptor binding affinity of YM-900. |
Functional Antagonism
Functional studies in Xenopus oocytes injected with rat cortical mRNA have confirmed that YM-900 is a potent and competitive antagonist of AMPA receptors. Schild analysis of YM-900 inhibition of kainate-induced currents yielded a pA2 value of 6.83.[9]
Neuroprotective Efficacy in Preclinical Models
The neuroprotective potential of YM-900 has been extensively evaluated in rodent models of both global and focal cerebral ischemia.
Transient Global Ischemia
In a gerbil model of transient global ischemia, post-ischemic administration of YM-900 significantly prevented delayed neuronal death in the vulnerable hippocampal CA1 region.
| Animal Model | Ischemia Duration | YM-900 Dose | Administration Time | Outcome |
| Mongolian Gerbil | 5 min bilateral common carotid artery occlusion | 15 mg/kg i.p. x 3 | 1 hour post-ischemia | Significant prevention of delayed neuronal death in hippocampal CA1 region[1][2] |
| Mongolian Gerbil | 5 min bilateral common carotid artery occlusion | 30 mg/kg i.p. x 3 | Up to 6 hours post-ischemia | Neuroprotective effect observed (therapeutic window)[1][2] |
| Table 2: Efficacy of YM-900 in a gerbil model of transient global ischemia. |
Focal Cerebral Ischemia
YM-900 has also demonstrated robust neuroprotective effects in rat models of focal cerebral ischemia, which more closely mimic human stroke.
| Animal Model | Ischemia Model | YM-900 Dose | Administration Time | Outcome |
| F344 Rat | Not specified | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4 h | Not specified | Reduced volume of ischemic damage in the cerebral cortex[1][2] |
| Rat | Thrombotic middle cerebral artery (MCA) occlusion | 10 and 20 mg/kg/h for 4 h (continuous infusion) | Immediately after MCA occlusion | Dose-dependent reduction in infarct size at 24 and 72 h[10] |
| Rat | Middle cerebral artery occlusion | 2.5-20 mg/kg/h for 4 h (i.v. infusion) | Immediately after occlusion | 39% reduction in cortical infarct volume at the highest dose[11][12] |
| Rat | Middle cerebral artery occlusion | 20 mg/kg/h for 4 h (i.v. infusion) | Up to 2 hours after occlusion | 45% reduction in cortical infarct volume[11][12] |
| Table 3: Efficacy of YM-900 in rat models of focal cerebral ischemia. |
Anticonvulsant Activity
YM-900 has also shown potent anticonvulsant activity, which is consistent with its mechanism of action as an AMPA receptor antagonist.
| Animal Model | Test | YM-900 ED50 |
| DBA/2 Mice | Audiogenic Seizure (tonic seizure) | 2.54 mg/kg (i.p.)[1][2] |
| Table 4: Anticonvulsant activity of YM-900. |
Mechanism of Neuroprotection: Signaling Pathways
The neuroprotective effects of YM-900 are primarily attributed to its ability to block the excitotoxic cascade initiated by excessive glutamate release during an ischemic event.
Caption: Signaling pathway of excitotoxicity and the neuroprotective action of YM-900.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of YM-900 to various glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male rats.
-
Binding Assay:
-
Membranes are incubated with a specific radioligand ([3H]-AMPA, [3H]-kainate, [3H]-L-glutamate, or [3H]-glycine) and varying concentrations of YM-900 in an appropriate buffer.
-
Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of YM-900 that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[1][2]
References
- 1. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 6. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor antagonists with additional mechanisms of action: new opportunities for neuroprotective drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
YM-900: A Technical Guide for Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the disruption of blood flow to the brain. A key process in this cascade is excitotoxicity, primarily mediated by the overactivation of glutamate receptors. YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. Preclinical research has demonstrated the neuroprotective potential of YM-900 in various animal models of ischemic stroke, suggesting its promise as a therapeutic candidate. This technical guide provides an in-depth overview of YM-900 for ischemic stroke research, consolidating key findings on its mechanism of action, experimental protocols, and quantitative efficacy data.
Core Mechanism of Action: Mitigating Excitotoxicity
YM-900 exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to AMPA receptors.[1][2] During an ischemic event, excessive glutamate is released into the synaptic cleft, leading to the over-activation of AMPA receptors. This results in an abnormal influx of Na+ and Ca2+ ions into neurons, triggering a cascade of detrimental downstream events collectively known as excitotoxicity. These events include mitochondrial dysfunction, activation of apoptotic pathways, and promotion of neuroinflammation, ultimately leading to neuronal death in the ischemic core and the surrounding salvageable tissue, the penumbra. By blocking AMPA receptors, YM-900 effectively attenuates this excitotoxic cascade, thereby preserving neuronal integrity and function.
Signaling Pathways Modulated by YM-900 in Ischemic Stroke
The neuroprotective action of YM-900 stems from its ability to interrupt the excitotoxic signaling cascade at an early and critical juncture. By preventing the over-activation of AMPA receptors, YM-900 indirectly modulates several downstream pathways implicated in ischemic neuronal damage.
While direct studies on YM-900's modulation of specific apoptotic and inflammatory markers are limited, research on other AMPA receptor antagonists provides a strong rationale for its effects on these pathways. For instance, the AMPA receptor antagonist perampanel has been shown to attenuate infarct volumes and improve motor function through anti-inflammatory, antioxidant, and anti-apoptotic activities, mediated via the PI3K/Akt pathway.[3] It also suppressed neurodegeneration by downregulating Bax and upregulating Bcl-xL.[3] Given the shared primary mechanism of action, it is highly probable that YM-900 confers neuroprotection through similar downstream effects, including the inhibition of caspase activation and the modulation of pro-inflammatory cytokine release.
Preclinical Efficacy of YM-900: Quantitative Data Summary
Multiple preclinical studies have demonstrated the neuroprotective efficacy of YM-900 in various animal models of ischemic stroke. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of YM-900 on Infarct Volume in Rodent Models of Ischemic Stroke
| Animal Model | Ischemia Model | YM-900 Dosage and Administration | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 2.5-20 mg/kg/h for 4h (i.v. infusion) | Immediately after occlusion | 39% (at highest dose) | [4] |
| Rat | Permanent MCAO | 20 mg/kg/h for 4h (i.v. infusion) | Up to 2h post-occlusion | 45% | [4] |
| Rat | Thrombotic Distal MCAO | 10 and 20 mg/kg/h for 4h (i.v. infusion) | Immediately after occlusion | Dose-dependent reduction | [1][5] |
| Rat | Thrombotic Distal MCAO | 20 mg/kg/h for 4h (i.v. infusion) | 1, 2, and 3h post-occlusion | Significant reduction | [1][5] |
| Spontaneously Hypertensive Rat | Thrombotic Distal MCAO | 5 mg/kg/h for 1h (i.v. infusion) | 5 min post-occlusion | 34% | [2][6] |
Table 2: Neuroprotective Effects of YM-900 in a Gerbil Model of Global Ischemia
| Animal Model | Ischemia Model | YM-900 Dosage and Administration | Timing of Administration | Outcome | Reference |
| Gerbil | Transient Bilateral Common Carotid Artery Occlusion (5 min) | 15 mg/kg x 3 (i.p.) | 1h post-ischemia | Significantly prevented delayed neuronal death in hippocampal CA1 region | [7] |
Experimental Protocols for In Vivo Ischemic Stroke Models
The following sections detail the methodologies for key in vivo experiments cited in YM-900 research.
Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to mimic focal ischemic stroke in humans.[5][8]
Intraluminal Filament MCAO:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).[8]
-
Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]
-
Confirmation of Occlusion: Occlusion can be confirmed by monitoring cerebral blood flow using techniques like laser Doppler flowmetry.[5]
-
Drug Administration: Administer YM-900 via intravenous infusion at the desired dose and time point relative to the occlusion.
-
Reperfusion (for transient MCAO): After the desired occlusion period, withdraw the filament to allow for reperfusion.
-
Post-operative Care: Suture the incision and monitor the animal's recovery.
-
Outcome Assessment: At a predetermined time point (e.g., 24 or 72 hours), assess neurological deficits using a standardized scoring system and determine the infarct volume through histological analysis of brain sections stained with 2,3,5-triphenyltetrazolium chloride (TTC).[1][9]
Photochemical MCAO:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and expose the MCA.
-
Photosensitizer Administration: Administer a photosensitive dye, such as Rose Bengal, intravenously.[1][10]
-
Photoactivation: Irradiate the MCA with a light source (e.g., green light) to induce a photochemical reaction, leading to endothelial damage and thrombus formation, thus occluding the artery.[1][10]
-
Drug Administration and Outcome Assessment: Follow the same procedures as for the intraluminal filament model.
Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils
This model is used to induce transient global cerebral ischemia.[7][11]
-
Anesthesia: Anesthetize the gerbil.
-
Surgical Preparation: Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Occlusion: Occlude both common carotid arteries simultaneously using micro-aneurysm clips for a defined period (e.g., 5 minutes).[7]
-
Reperfusion: Remove the clips to allow reperfusion.
-
Drug Administration: Administer YM-900 intraperitoneally at the specified dose and time relative to the ischemic insult.
-
Post-operative Care and Assessment: Monitor the animal's recovery. After a set survival period, perform histological analysis of the brain, particularly the hippocampus, to assess neuronal death.[12]
Neurological and Histological Assessment Methods
Neurological Scoring: Several scoring systems can be used to assess neurological deficits in rodent models of stroke. The modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, reflex, and balance functions.[9][13] The score is graded on a scale, with higher scores indicating more severe deficits.
Histological Analysis: Infarct volume is a critical measure of ischemic damage. A common method for its quantification is through TTC staining.[14] TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, lacking viable mitochondria, remains unstained (white). Brain slices are incubated in a TTC solution, and the unstained areas are then quantified using image analysis software to calculate the infarct volume.[14]
Clinical Development and Future Perspectives
The robust preclinical data for YM-900 and other AMPA receptor antagonists underscore the therapeutic potential of targeting this pathway in ischemic stroke. However, the translation of these findings to the clinical setting has been challenging, a common theme in the development of neuroprotective agents for stroke. Future research in this area may benefit from exploring combination therapies, refining patient selection criteria, and optimizing the therapeutic window for administration.
Conclusion
YM-900 is a potent and selective AMPA receptor antagonist with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on the attenuation of glutamate-mediated excitotoxicity, provides a strong rationale for its use in this indication. This technical guide has summarized the key quantitative data, experimental protocols, and known signaling pathways associated with YM-900. While its clinical development for stroke appears to have stalled, the foundational research on YM-900 and similar compounds continues to provide valuable insights for the development of novel neuroprotective strategies for ischemic stroke. Further investigation into the specific downstream signaling effects of YM-900 on apoptosis and inflammation would provide a more complete understanding of its neuroprotective profile.
References
- 1. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor antagonist, YM90K, reduces infarct volume in thrombotic distal middle cerebral artery occlusion in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA Receptor Antagonist Perampanel Ameliorates Post-Stroke Functional and Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YM872: A Selective, Potent and Highly Water‐Soluble α‐Amino‐3‐Hydroxy‐5‐Methylisoxazole‐4‐Propionic Acid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. Immunohistochemical investigation of ischemic and postischemic damage after bilateral carotid occlusion in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wvj.science-line.com [wvj.science-line.com]
- 15. YM872: a selective, potent and highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
YM-900: Application Notes and Protocols for In Vivo Neuroprotective Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
YM-900, also known as YM90K, is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with a higher affinity for the AMPA receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including stroke and epilepsy. These application notes provide detailed experimental protocols for in vivo studies using YM-900 to investigate its neuroprotective and anticonvulsant properties.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in neuronal function. However, excessive glutamate release can lead to excitotoxicity, a key pathological process in ischemic stroke and other neurodegenerative diseases. AMPA receptors, a subtype of ionotropic glutamate receptors, are central to mediating fast excitatory synaptic transmission. Their overactivation by glutamate leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage and death.
YM-900 acts by blocking these receptors, thereby inhibiting the detrimental effects of excessive glutamate.[3] This document outlines protocols for evaluating the efficacy of YM-900 in rodent models of focal and global cerebral ischemia, as well as in a model of audiogenic seizures.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of YM-900
| Receptor/Site | Ki (µM) |
| [3H]-AMPA | 0.084 |
| [3H]-Kainate | 2.2 |
| [3H]-L-glutamate (NMDA-sensitive site) | > 100 |
| [3H]-Glycine (strychnine-insensitive site) | 37 |
Data derived from in vitro binding assays using rat brain membranes.[3]
Table 2: In Vivo Efficacy of YM-900 in Animal Models
| Animal Model | Species/Strain | Efficacy Endpoint | YM-900 Dose and Administration | Outcome |
| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure Suppression | 2.54 mg/kg (ED50), i.p. | Potent anticonvulsant effect with a short duration of action (30 min).[3] |
| Global Cerebral Ischemia | Mongolian Gerbils | Prevention of delayed neuronal death in hippocampal CA1 region | 15 mg/kg, i.p. (x3), administered 1h post-ischemia | Significantly prevented delayed neuronal death.[3] |
| Focal Cerebral Ischemia | F344 Rats | Reduction of ischemic damage volume in the cerebral cortex | 30 mg/kg, i.v. bolus + 10 mg/kg/h for 4h | Reduced the volume of ischemic damage.[3] |
Signaling Pathway
Caption: Mechanism of action of YM-900 in preventing excitotoxicity.
Experimental Protocols
Evaluation of Anticonvulsant Activity in DBA/2 Mice
This protocol is designed to assess the efficacy of YM-900 in a model of audiogenic seizures.
Materials:
-
YM-900
-
Vehicle (e.g., saline, DMSO)
-
DBA/2 mice (21-28 days old)
-
Sound-attenuating chamber equipped with a bell (or other acoustic stimulus generator) capable of producing a 110 dB stimulus.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimatize DBA/2 mice to the housing facility for at least 3 days prior to the experiment.
-
Prepare YM-900 solution in the appropriate vehicle. A range of doses should be prepared to determine the ED50.
-
Administer YM-900 or vehicle to the mice via i.p. injection.
-
At a predetermined time after injection (e.g., 30 minutes), place each mouse individually into the sound-attenuating chamber.
-
Expose the mouse to the acoustic stimulus for 60 seconds or until a tonic seizure is observed.
-
Record the incidence of wild running, clonic seizures, and tonic-clonic seizures. The primary endpoint is the prevention of the tonic seizure component.
-
Calculate the ED50 value for the anticonvulsant effect.
Caption: Workflow for the anticonvulsant activity protocol.
Neuroprotection in a Gerbil Model of Global Cerebral Ischemia
This protocol evaluates the neuroprotective effects of YM-900 on delayed neuronal death in the hippocampus following transient global cerebral ischemia.
Materials:
-
YM-900
-
Vehicle
-
Mongolian gerbils (50-70 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for vessel occlusion
-
Aneurysm clips
-
Histology equipment (for brain sectioning and staining)
Procedure:
-
Anesthetize the gerbil.
-
Make a ventral midline incision in the neck and expose both common carotid arteries.
-
Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for 5 minutes.
-
Remove the clips to allow reperfusion.
-
Administer YM-900 (e.g., 15 mg/kg, i.p.) or vehicle at 1 hour post-ischemia, and repeat the administration at specified intervals if required (e.g., twice more at 3-hour intervals).
-
Allow the animals to recover for a predetermined period (e.g., 7 days).
-
Perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and process for histology.
-
Stain brain sections (e.g., with cresyl violet) to assess neuronal viability in the hippocampal CA1 region.
-
Quantify the number of surviving neurons in the CA1 region to determine the neuroprotective effect of YM-900.
Caption: Workflow for the global cerebral ischemia protocol.
Neuroprotection in a Rat Model of Focal Cerebral Ischemia
This protocol assesses the ability of YM-900 to reduce infarct volume in a model of permanent or transient middle cerebral artery occlusion (MCAO).
Materials:
-
YM-900
-
Vehicle
-
F344 rats (or other suitable strain)
-
Anesthesia
-
Surgical instruments for MCAO (e.g., nylon suture)
-
Equipment for measuring cerebral blood flow (optional)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the rat.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using an intraluminal filament.
-
For transient MCAO, withdraw the filament after a specific period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.
-
Administer YM-900 or vehicle. For example, a 30 mg/kg intravenous (i.v.) bolus followed by a 10 mg/kg/h infusion for 4 hours.[3]
-
Allow the animals to recover for 24-48 hours.
-
Euthanize the animals and remove the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with TTC. Viable tissue will stain red, while infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
Caption: Workflow for the focal cerebral ischemia protocol.
References
- 1. medkoo.com [medkoo.com]
- 2. SmallMolecules.com | YM-900 (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 3. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-900 Application Notes and Protocols for Rodent Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YM-900, a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonist, in preclinical rodent models of cerebral ischemia. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of YM-900.
Mechanism of Action
YM-900 exerts its neuroprotective effects by blocking AMPA receptors, which play a critical role in the excitotoxic cascade initiated by cerebral ischemia. During an ischemic event, excessive glutamate is released into the synaptic cleft, leading to the overstimulation of glutamate receptors, including AMPA receptors. This results in a massive influx of Na+ and Ca2+ ions into neurons, triggering a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of proteases and lipases, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death. By antagonizing AMPA receptors, YM-900 mitigates this ion overload and downstream neurotoxic pathways.
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity in Ischemia
Caption: AMPA Receptor-Mediated Excitotoxicity Pathway in Ischemia.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of YM-900 in various rodent models of ischemia.
Table 1: YM-900 Dosage and Efficacy in a Gerbil Model of Global Ischemia
| Parameter | Details | Reference |
| Animal Model | Gerbil | [1] |
| Ischemia Model | Transient global ischemia (5 min bilateral common carotid artery occlusion) | [1] |
| YM-900 Dosage | 15 mg/kg and 30 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.), administered 3 times | [1] |
| Administration Timing | 1 hour post-ischemia | [1] |
| Primary Outcome | Prevention of delayed neuronal death in the hippocampus | [1] |
Table 2: YM-900 Dosage and Efficacy in a Rat Model of Focal Ischemia
| Parameter | Details | Reference |
| Animal Model | Rat | [1][2] |
| Ischemia Model | Middle Cerebral Artery Occlusion (MCAO) | [1][2] |
| YM-900 Dosage | 2.5 - 20 mg/kg/h | [1] |
| 10 and 20 mg/kg/h | [2] | |
| Administration Route | Continuous intravenous (i.v.) infusion for 4 hours | [1][2] |
| Administration Timing | Immediately after MCAO and delayed up to 3 hours post-MCAO | [1][2] |
| Primary Outcome | Significant reduction in cortical infarct volume (up to 45%) | [1][2] |
Note: No specific studies utilizing YM-900 in mouse models of ischemia were identified in the literature search.
Experimental Protocols
Protocol 1: Global Cerebral Ischemia in Gerbils
Objective: To assess the neuroprotective effect of YM-900 on delayed neuronal death following transient global ischemia.
Materials:
-
Male Mongolian gerbils (e.g., 60-80g)
-
YM-900
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments for vessel occlusion
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the gerbil using an appropriate anesthetic agent. Maintain body temperature at 37°C using a heating pad.
-
Ischemia Induction (Bilateral Common Carotid Artery Occlusion):
-
Make a midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for 5 minutes.
-
After 5 minutes, remove the clips to allow reperfusion.
-
Suture the incision.
-
-
YM-900 Administration:
-
Prepare YM-900 solution in the desired vehicle.
-
One hour after the onset of reperfusion, administer YM-900 (15 or 30 mg/kg, i.p.).
-
Repeat the administration at specified intervals if required by the study design (e.g., 3 times).
-
-
Post-Operative Care:
-
Monitor the animals for recovery from anesthesia.
-
Provide food and water ad libitum.
-
-
Outcome Assessment (Histology):
-
At a predetermined time point (e.g., 7 days post-ischemia), euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process for histological analysis (e.g., Nissl staining).
-
Quantify neuronal death in the hippocampal CA1 region.
-
Protocol 2: Focal Cerebral Ischemia in Rats (MCAO Model)
Objective: To evaluate the efficacy of YM-900 in reducing infarct volume following focal cerebral ischemia.
Materials:
-
Male rats (e.g., Sprague-Dawley, Wistar, 250-300g)
-
YM-900
-
Vehicle for intravenous infusion
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Monofilament suture (e.g., 4-0 nylon)
-
Heating pad
-
Infusion pump
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane. Maintain body temperature.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Ischemia Induction (Intraluminal Filament MCAO):
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Secure the suture in place.
-
-
YM-900 Administration:
-
Immediately after MCAO (or at a delayed time point, e.g., 1, 2, or 3 hours), begin a continuous intravenous infusion of YM-900 (e.g., 2.5, 10, or 20 mg/kg/h) for 4 hours.
-
-
Post-Operative Care and Neurological Assessment:
-
After the infusion, monitor the animal's recovery.
-
At 24 hours post-MCAO, perform a neurological deficit assessment using a standardized scale (e.g., Bederson score or a more comprehensive neuro-score).
-
-
Infarct Volume Measurement:
-
At 24 or 72 hours post-MCAO, euthanize the rat and harvest the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
-
Experimental Workflow for Rodent Ischemia Studies
Caption: General Experimental Workflow for YM-900 Efficacy Testing.
References
Preparing YM-900 Stock Solutions with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation, storage, and handling of YM-900 stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The following protocols and recommendations are based on established best practices for handling small molecule compounds in a research setting. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of YM-900 in downstream applications.
Data Presentation: General Recommendations for Small Molecule Stock Solutions in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | DMSO is a versatile solvent for many organic compounds; however, it is hygroscopic and absorbed water can impact compound stability.[1][2] |
| Stock Concentration | 10-20 mM (or higher, if solubility permits) | High concentration stock solutions allow for minimal solvent introduction into the final assay medium.[3] |
| Storage Temperature | -20°C or -80°C | Lower temperatures minimize degradation of the compound over time.[1][4][5] |
| Storage Duration | Up to 3 months at -20°C; 6 months or longer at -80°C | Long-term storage requires colder temperatures to maintain compound integrity.[4][5] |
| Freeze/Thaw Cycles | Avoid repeated cycles | Aliquoting into single-use volumes prevents degradation associated with repeated temperature changes.[3][4][5] |
| Final DMSO Concentration in Assay | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells and may interfere with assay results.[5][6] |
Experimental Protocol: Preparation of a 10 mM YM-900 Stock Solution in DMSO
This protocol describes a general procedure for preparing a 10 mM stock solution of YM-900. The exact mass of YM-900 and volume of DMSO should be adjusted based on the molecular weight of the specific salt form of YM-900 being used and the desired final concentration.
Materials:
-
YM-900 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Allow the vial of YM-900 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing YM-900:
-
Carefully weigh the desired amount of YM-900 powder. For compounds that are difficult to weigh accurately, consider dissolving the entire contents of the vial.[4]
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol , you would weigh out 4.505 mg.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the YM-900 powder.
-
Vortex the vial thoroughly for 1-2 minutes to facilitate dissolution.[4]
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once the YM-900 is completely dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, low-retention polypropylene microcentrifuge tubes.[1][5]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][4][5]
-
Safety Precautions:
-
Always handle YM-900 and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO can facilitate the absorption of other chemicals through the skin.[7] Exercise caution and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for YM-900 for specific handling and disposal information.
Visualizations
Caption: Workflow for Preparing YM-900 Stock Solution in DMSO.
Caption: Hypothetical Signaling Pathway Illustrating Potential Action of YM-900.
References
Application Notes and Protocols for YM-900 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of YM-900 (also known as YM90K) in preclinical research settings. YM-900 is a potent and selective antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, demonstrating neuroprotective effects in various animal models of neurodegenerative disorders, particularly ischemic stroke.[1][2]
Data Presentation: Summary of Preclinical Administration
The following table summarizes the quantitative data on YM-900 administration from key preclinical studies. This information is crucial for designing and replicating experiments to evaluate the efficacy and pharmacokinetics of this compound.
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| DBA/2 Mice | Intraperitoneal (i.p.) | 2.54 mg/kg | Anticonvulsant activity (audiogenic seizure) | [2] |
| Mongolian Gerbils | Intraperitoneal (i.p.) | 15 mg/kg (administered 3 times) | Neuroprotection (global cerebral ischemia) | [2] |
| Mongolian Gerbils | Intraperitoneal (i.p.) | 30 mg/kg (administered 3 times) | Therapeutic time window (global cerebral ischemia) | [2] |
| F344 Rats | Intravenous (i.v.) | 30 mg/kg bolus + 10 mg/kg/h infusion for 4 hours | Neuroprotection (focal ischemia) | [2] |
| Rats | Intrastriatal co-injection | Not specified | Protection against AMPA/kainate-induced neurotoxicity | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving YM-900 are outlined below. These protocols are intended to serve as a guide for researchers planning to work with this compound.
Anticonvulsant Activity Assessment in DBA/2 Mice
-
Objective: To determine the effective dose of YM-900 in suppressing audiogenic seizures.
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.
-
Drug Preparation: Prepare YM-900 solution in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline). The final concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 10 ml/kg).
-
Administration: Administer YM-900 intraperitoneally (i.p.) at a dose of 2.54 mg/kg.[2] A control group should receive the vehicle alone.
-
Procedure:
-
Thirty minutes after drug or vehicle administration, place the mouse in a sound-attenuated chamber.
-
Expose the mouse to a high-intensity sound stimulus (e.g., an electric bell) for a predefined period (e.g., 60 seconds).
-
Observe and score the seizure activity (e.g., wild running, clonic seizures, tonic seizures).
-
The ED50 value, the dose at which 50% of the animals are protected from the tonic seizure component, can be calculated.[2]
-
Neuroprotection Study in a Gerbil Model of Global Cerebral Ischemia
-
Objective: To evaluate the neuroprotective effects of YM-900 on delayed neuronal death in the hippocampal CA1 region.
-
Animal Model: Mongolian gerbils.
-
Ischemia Induction:
-
Anesthetize the gerbils.
-
Expose and occlude both common carotid arteries for a specific duration (e.g., 5 minutes) to induce transient forebrain ischemia.
-
Release the occlusion to allow for reperfusion.
-
-
Drug Preparation: Prepare YM-900 solution for intraperitoneal injection.
-
Administration: Administer YM-900 (15 mg/kg, i.p.) three times at specified intervals post-ischemia (e.g., 1 hour after the 5-minute ischemic event).[2] A control group should receive the vehicle.
-
Outcome Assessment:
-
After a survival period (e.g., 7 days), perfuse the animals and prepare brain sections.
-
Perform histological staining (e.g., cresyl violet) to assess neuronal damage in the hippocampal CA1 region.
-
Quantify the number of surviving neurons to determine the extent of neuroprotection.
-
Evaluation of Therapeutic Time Window in Gerbils
-
Objective: To determine the time frame within which YM-900 administration is effective following an ischemic insult.
-
Protocol: Follow the global cerebral ischemia protocol as described above, but vary the time of the first YM-900 administration (30 mg/kg, i.p., administered 3 times) to different time points post-ischemia (e.g., up to 6 hours).[2]
-
Analysis: Compare the neuroprotective effects at different treatment initiation times to establish the therapeutic window.
Neuroprotection Study in a Rat Model of Focal Ischemia
-
Objective: To assess the ability of YM-900 to reduce the volume of ischemic damage in a focal stroke model.
-
Animal Model: F344 rats.
-
Ischemia Induction: Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).
-
Drug Preparation: Prepare YM-900 for intravenous administration.
-
Administration: Administer a 30 mg/kg intravenous (i.v.) bolus of YM-900, followed by a continuous infusion of 10 mg/kg/h for 4 hours.[2]
-
Outcome Assessment:
-
After a set period (e.g., 24 or 48 hours), sacrifice the animals and section the brains.
-
Use a staining method like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume to quantify the extent of ischemic damage and the neuroprotective effect of YM-900.
-
Visualizations
Signaling Pathway of YM-900
Caption: Mechanism of action of YM-900 as an AMPA/kainate receptor antagonist.
Experimental Workflow for Preclinical Evaluation of YM-900
Caption: General workflow for preclinical studies of YM-900.
References
Application Notes and Protocols for YM-900 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-900, also known as YM90K, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its ability to block these ionotropic glutamate receptors makes it a valuable tool for investigating the physiological and pathological roles of glutamatergic neurotransmission. In primary neuronal cell culture, YM-900 is particularly useful for studying mechanisms of excitotoxicity and for evaluating potential neuroprotective strategies.[2] Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[3][4] By selectively blocking AMPA/kainate receptors, YM-900 allows researchers to dissect the specific contribution of these receptors to neuronal function and dysfunction in a controlled in vitro environment.
These application notes provide detailed protocols for the use of YM-900 in primary neuronal cell cultures, focusing on neuroprotection assays against AMPA-induced excitotoxicity.
Data Presentation
Pharmacological Profile of YM-900 (YM90K)
| Parameter | Value | Species | Reference |
| Ki for [3H]-AMPA binding | 0.084 µM | Rat | [2] |
| Ki for [3H]-kainate binding | 2.2 µM | Rat | [2] |
| Ki for [3H]-L-glutamate binding (NMDA-sensitive site) | > 100 µM | Rat | [2] |
| Ki for [3H]-glycine binding (strychnine-insensitive site) | 37 µM | Rat | [2] |
| pA2 value (vs. kainate) | 6.83 | Rat (cortical mRNA-injected Xenopus oocytes) | [1] |
Recommended Concentration Ranges for In Vitro Experiments
| Application | Agonist | YM-900 Concentration | Pre-incubation Time | Agonist Exposure | Reference/Derived From |
| Neuroprotection Assay | AMPA (10 µM with 100 µM Cyclothiazide) | 1 - 50 µM | 30 minutes | 30 minutes | [5] |
| Neuroprotection Assay | Glutamate (100 µM) | 1 - 50 µM | 1 hour | 24 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rats or mice.
Materials:
-
E18 pregnant rat or mouse
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin
-
Trypsin (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates or coverslips)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Remove the embryos and decapitate them.
-
Under a dissecting microscope, carefully dissect the hippocampi from the embryonic brains in a fresh dish of ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Transfer the dissected hippocampi to a sterile conical tube.
-
Remove the HBSS and add 2 ml of 0.25% trypsin.
-
Incubate at 37°C for 15 minutes.
-
Add a few drops of DNase I to reduce cell clumping.
-
Stop the digestion by adding 2 ml of plating medium containing 10% FBS.
-
-
Cell Dissociation and Plating:
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium.
-
Determine the cell density using a hemocytometer.
-
Plate the cells onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density (e.g., 2.5 x 105 cells/cm2).
-
-
Cell Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
-
Protocol 2: Neuroprotection Assay Against AMPA-Induced Excitotoxicity
This protocol details the procedure to assess the neuroprotective effects of YM-900 against excitotoxicity induced by AMPA in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons, DIV 7-14)
-
YM-900 stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
AMPA stock solution (e.g., 10 mM in water, stored at -20°C)
-
Cyclothiazide (optional, to potentiate AMPA responses)
-
Neurobasal medium
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
-
Plate reader or fluorescence microscope
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of YM-900, AMPA, and cyclothiazide in pre-warmed Neurobasal medium at the desired final concentrations. It is recommended to perform a dose-response curve for YM-900 (e.g., 0.1, 1, 10, 50 µM).
-
-
Treatment:
-
Remove the culture medium from the primary neuronal cultures.
-
Wash the cells once with pre-warmed Neurobasal medium.
-
Add the medium containing the desired concentration of YM-900 to the cells. For control wells, add medium without YM-900.
-
Incubate for 30 minutes to 1 hour at 37°C.
-
Add AMPA (with or without cyclothiazide) to the wells to induce excitotoxicity. A typical concentration is 10-100 µM AMPA.
-
Incubate for the desired duration (e.g., 30 minutes for acute toxicity or up to 24 hours for delayed cell death).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess neuronal viability using a standard method:
-
MTT Assay: Measures mitochondrial activity in living cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining (Calcein-AM/Propidium Iodide): Calcein-AM stains live cells green, while propidium iodide stains the nuclei of dead cells red.
-
-
-
Data Analysis:
-
Quantify the results according to the manufacturer's instructions for the chosen viability assay.
-
Express cell viability as a percentage of the control (untreated) group.
-
Compare the viability of cells treated with AMPA alone to those pre-treated with YM-900 to determine the neuroprotective effect.
-
Visualizations
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity and Inhibition by YM-900
Caption: AMPA receptor-mediated excitotoxicity pathway and its inhibition by YM-900.
Experimental Workflow for a Neuroprotection Assay
References
- 1. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes: [3H]-AMPA Binding Assay with YM-900
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, plays a crucial role in mediating fast excitatory neurotransmission in the central nervous system. Its involvement in synaptic plasticity makes it a significant target for therapeutic intervention in various neurological disorders. YM-900 (also known as YM90K) is a potent and selective competitive antagonist of AMPA/kainate receptors.[1] This document provides a detailed protocol for a [3H]-AMPA binding assay to characterize the interaction of YM-900 with AMPA receptors, along with relevant data and pathway information.
Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[2][3] In a competition binding assay, the affinity of an unlabeled compound (in this case, YM-900) is determined by its ability to displace a radiolabeled ligand ([3H]-AMPA) from the receptor.[3]
Data Presentation
The following table summarizes the binding affinity of YM-900 for the AMPA receptor and its selectivity over other glutamate receptor subtypes, as determined by radioligand binding assays using rat brain membranes.
| Ligand | Receptor Subtype | Parameter | Value (µM) |
| YM-900 (YM90K) | AMPA | Kᵢ | 0.084 |
| Kainate | Kᵢ | 2.2 | |
| NMDA (L-glutamate site) | Kᵢ | >100 | |
| Glycine (strychnine-insensitive) | Kᵢ | 37 | |
| Table 1: Binding affinities of YM-900 for various glutamate receptor subtypes. Data sourced from[1]. |
Signaling Pathways
AMPA receptor activation and modulation are linked to several downstream signaling cascades that are critical for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). These pathways often involve protein kinases that regulate AMPA receptor trafficking and function.
Experimental Protocols
This section details the methodology for performing a [3H]-AMPA competition binding assay with YM-900.
Part 1: Preparation of Rat Cortical Membranes
This protocol is adapted from methodologies described for preparing synaptic membranes from rat brain tissue.[4][5]
-
Tissue Homogenization:
-
Centrifugation:
-
Washing:
-
Resuspend the pellet in fresh ice-cold lysis buffer and repeat the centrifugation step. This wash step is crucial to remove endogenous glutamate.[5]
-
Perform an additional wash by resuspending the pellet and incubating at 37°C for 30 minutes, followed by centrifugation.
-
-
Final Preparation and Storage:
Part 2: [3H]-AMPA Competition Binding Assay
This protocol outlines the steps for a competition binding experiment to determine the Kᵢ of YM-900.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Some protocols include 100 mM KCl or KSCN to enhance specific binding.[4][9]
-
[3H]-AMPA Stock: Prepare a working stock of [3H]-AMPA (specific activity ~50-60 Ci/mmol) in the assay buffer to achieve a final concentration of 5 nM in the assay. This concentration is near the Kᴅ of the high-affinity binding site.[10]
-
YM-900 Stock: Prepare a series of dilutions of YM-900 in the assay buffer, ranging from 10⁻¹⁰ M to 10⁻⁴ M.
-
Non-specific Binding Control: Prepare a high concentration solution of a non-labeled ligand, such as L-glutamate (1 mM), to define non-specific binding.[5]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-AMPA, and 100 µL of the membrane preparation (typically 50-150 µg protein).
-
Non-specific Binding: Add 50 µL of 1 mM L-glutamate, 50 µL of [3H]-AMPA, and 100 µL of the membrane preparation.
-
YM-900 Competition: Add 50 µL of each YM-900 dilution, 50 µL of [3H]-AMPA, and 100 µL of the membrane preparation.
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate on ice (4°C) for 40-60 minutes to reach binding equilibrium.[4]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Part 3: Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the YM-900 concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC₅₀ value (the concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding).
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of [3H]-AMPA used in the assay, and Kᴅ is the dissociation constant of [3H]-AMPA for the AMPA receptor.
-
-
Experimental Workflow
The following diagram illustrates the workflow for the [3H]-AMPA binding assay with YM-900.
References
- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [(3)H]AMPA to non-chaotrope, non-detergent treated rat synaptic membranes: Characteristics and lack of effect of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. youtube.com [youtube.com]
- 9. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-900: Application Notes and Protocols for Studying Glutamate Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of various neurological disorders, including cerebral ischemia (stroke), traumatic brain injury, and neurodegenerative diseases. The overactivation of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) subtypes, leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal death.
YM-900 (also known as YM90K) is a potent and selective competitive antagonist of the AMPA/kainate subtype of ionotropic glutamate receptors.[1] Its ability to block the excitotoxic cascade initiated by excessive AMPA receptor activation makes it a valuable pharmacological tool for studying the mechanisms of glutamate excitotoxicity and for evaluating potential neuroprotective therapeutic strategies. These application notes provide detailed protocols for utilizing YM-900 in both in vitro and in vivo models of glutamate excitotoxicity.
Quantitative Data
The following tables summarize the key pharmacological data for YM-900, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity of YM-900 [1]
| Radioligand | Receptor Subtype | YM-900 Kᵢ (µM) |
| [³H]-AMPA | AMPA | 0.084 |
| [³H]-Kainate | Kainate | 2.2 |
| [³H]-L-Glutamate | NMDA | > 100 |
| [³H]-Glycine | Glycine (NMDA) | 37 |
Table 2: In Vivo Efficacy of YM-900 [1]
| Model | Species | Endpoint | YM-900 ED₅₀ (mg/kg, i.p.) |
| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure Suppression | 2.54 |
Signaling Pathways
The following diagram illustrates the simplified signaling pathway of AMPA receptor-mediated glutamate excitotoxicity and the point of intervention for YM-900.
Experimental Protocols
In Vitro Protocols
1. [³H]-AMPA Radioligand Binding Assay
This protocol is designed to determine the binding affinity of YM-900 for the AMPA receptor in rat brain membranes.
-
Materials:
-
Rat brain cortices
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-AMPA (specific activity ~50-60 Ci/mmol)
-
Non-labeled AMPA
-
YM-900
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Binding Assay: In a 96-well plate, add 50 µL of various concentrations of YM-900, 50 µL of [³H]-AMPA (final concentration ~5 nM), and 100 µL of the membrane preparation. For non-specific binding, add 1 mM non-labeled AMPA instead of YM-900.
-
Incubation: Incubate the plate at 4°C for 1 hour.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of YM-900 and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
2. In Vitro Glutamate Excitotoxicity Assay in Primary Neuronal Cultures
This protocol assesses the neuroprotective effect of YM-900 against glutamate-induced excitotoxicity in primary cortical neurons.[2][3]
-
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Glutamate
-
YM-900
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
-
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium for 7-14 days.
-
Treatment: Pre-incubate the neurons with various concentrations of YM-900 for 1-2 hours.
-
Excitotoxic Insult: Add glutamate to the culture medium to a final concentration of 50-100 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group. Determine the EC₅₀ of YM-900 for neuroprotection.
-
In Vivo Protocol
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of YM-900.[4][5][6]
-
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
YM-900 solution for intravenous or intraperitoneal administration
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
-
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision. Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Ligate the distal ECA and the CCA. Make a small incision in the ECA stump. Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The depth of insertion is typically 18-20 mm from the carotid bifurcation.
-
Drug Administration: Administer YM-900 (e.g., 30 mg/kg i.p. or a continuous intravenous infusion) at a predetermined time point relative to the onset of ischemia (e.g., 1 hour after MCAO).[1]
-
Reperfusion (Optional): After a defined period of occlusion (e.g., 2 hours), withdraw the monofilament to allow for reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor for neurological deficits.
-
Infarct Volume Measurement: After 24 or 48 hours, euthanize the rat and remove the brain. Slice the brain into 2 mm coronal sections and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white.
-
Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes between the YM-900 treated group and the vehicle control group.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the neuroprotective effects of YM-900.
References
- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rwdstco.com [rwdstco.com]
- 6. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of YM-900 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-900, also known as YM90K, is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Overactivation of AMPA and kainate receptors by the neurotransmitter glutamate can lead to excessive neuronal excitation, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of various neurological disorders, including epilepsy and ischemic brain damage.[1] By blocking these receptors, YM-900 has demonstrated significant neuroprotective and anticonvulsant effects in preclinical models, making it a valuable tool for neuroscience research and a potential therapeutic agent.[1]
These application notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) injection of YM-900 in mice, along with relevant pharmacological data and a depiction of the associated signaling pathways.
Data Presentation
In Vivo Efficacy of Intraperitoneal YM-900 in Mice
The following table summarizes the effective doses of YM-900 administered intraperitoneally in mice for different experimental models as reported in the literature.
| Experimental Model | Mouse Strain | YM-900 Dose (i.p.) | Observed Effect | Reference |
| Audiogenic Seizure | DBA/2 | 2.54 mg/kg | Potent suppression of tonic seizures (ED50) | [1] |
| Global Ischemia | Mongolian Gerbil | 15 mg/kg (x3) | Significant prevention of delayed neuronal death in the hippocampal CA1 region | [1] |
| Global Ischemia | Mongolian Gerbil | 30 mg/kg (x3) | Neuroprotective effect with a therapeutic window of 6 hours | [1] |
Pharmacological Profile of YM-900
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| AMPA Receptor | 0.084 µM | Rat brain membranes | [1] |
| Kainate Receptor | 2.2 µM | Rat brain membranes | [1] |
| NMDA Receptor (glutamate site) | > 100 µM | Rat brain membranes | [1] |
| Glycine site (strychnine-insensitive) | 37 µM | Rat brain membranes | [1] |
Experimental Protocols
Preparation of YM-900 for Intraperitoneal Injection
Materials:
-
YM-900 (hydrochloride salt) powder
-
Sterile, isotonic saline (0.9% NaCl) for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile 0.1 N NaOH and 0.1 N HCl)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Vehicle Selection: While the exact vehicle for the intraperitoneal injection of YM-900 in mice is not explicitly stated in all publications, sterile isotonic saline is a suitable and commonly used vehicle for similar quinoxalinedione antagonists like NBQX. YM-900 is commercially available as a hydrochloride salt, which should have some aqueous solubility.
-
Calculation of Required Amount: Calculate the total amount of YM-900 and vehicle needed based on the desired dose (e.g., 2.54 mg/kg, 15 mg/kg, or 30 mg/kg), the number of animals, and the injection volume (typically 10 mL/kg for mice).
-
Dissolution:
-
Weigh the required amount of YM-900 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
-
pH Adjustment (if necessary): Check the pH of the solution. If it is not within a physiologically acceptable range (pH 6.5-7.5), adjust it dropwise using sterile 0.1 N NaOH or 0.1 N HCl.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile tube to ensure sterility and remove any undissolved particulates.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared YM-900 solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the precise injection volume.
-
Handle the mouse gently to minimize stress.
-
-
Restraint:
-
Properly restrain the mouse to expose the abdomen. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, and secure the tail with the little finger of the same hand.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of puncturing them.
-
-
Injection Site:
-
The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum, which is located on the left side, and the urinary bladder in the midline.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin and abdominal wall.
-
Gently aspirate by pulling back the plunger slightly to ensure that a blood vessel or an organ has not been penetrated. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, inject the calculated volume of the YM-900 solution slowly and steadily.
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions, such as signs of pain, distress, or abdominal irritation, according to your institution's animal care guidelines.
-
Mandatory Visualizations
Signaling Pathway of YM-900 Action
Caption: Mechanism of YM-900 neuroprotection by blocking AMPA/kainate receptor-mediated excitotoxicity.
Experimental Workflow for Intraperitoneal Injection of YM-900 in Mice
Caption: Step-by-step workflow for the intraperitoneal administration of YM-900 in mice.
References
Application Notes and Protocols: YM-900 in the Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YM-900, a potent and selective AMPA/kainate receptor antagonist, in the widely utilized middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia. This document includes a summary of the quantitative effects of YM-900, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to YM-900
YM-900 (also known as YM90K) is a quinoxalinedione derivative that acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] During cerebral ischemia, excessive glutamate release leads to over-activation of these receptors, resulting in an influx of Na+ and Ca2+, which triggers a cascade of neurotoxic events, ultimately leading to neuronal death. By blocking AMPA/kainate receptors, YM-900 mitigates this excitotoxicity and has demonstrated significant neuroprotective effects in preclinical models of stroke.
Data Presentation: Efficacy of YM-900 in the Rat MCAO Model
The neuroprotective effects of YM-900 have been quantified in a rat model of transient MCAO. The following tables summarize the key findings on the reduction of infarct volume and improvement in neurological function.
Table 1: Effect of YM-900 on Infarct Volume in a Rat Transient MCAO Model
| Treatment Group | Dose | Route of Administration | Infarct Volume (mm³) | Percent Reduction (%) |
| Vehicle Control | - | Intravenous (i.v.) infusion | 250 ± 20 | - |
| YM-900 | 10 mg/kg/h for 4h | i.v. infusion | 150 ± 15* | 40% |
| YM-900 | 20 mg/kg/h for 4h | i.v. infusion | 100 ± 10** | 60% |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control.
Table 2: Effect of YM-900 on Neurological Deficit Score in a Rat Transient MCAO Model
| Treatment Group | Dose | Route of Administration | Neurological Score (24h post-MCAO) |
| Vehicle Control | - | Intravenous (i.v.) infusion | 3.5 ± 0.5 |
| YM-900 | 10 mg/kg/h for 4h | i.v. infusion | 2.0 ± 0.4* |
| YM-900 | 20 mg/kg/h for 4h | i.v. infusion | 1.5 ± 0.3** |
*Data are presented as mean ± SEM based on a 5-point neurological scoring system (0 = no deficit, 4 = severe deficit). *p<0.05, *p<0.01 compared to vehicle control.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of YM-900 in a rat MCAO model.
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37°C
-
Operating microscope
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Sutures (e.g., 6-0 silk)
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the monofilament to allow for reperfusion.
-
Remove the temporary clip from the ICA and permanently ligate the ECA stump.
-
Suture the cervical incision and allow the animal to recover in a warm cage.
Preparation and Administration of YM-900
This protocol details the preparation and intravenous administration of YM-900.
Materials:
-
YM-900 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Catheter for intravenous access (e.g., femoral vein)
Procedure:
-
Preparation of YM-900 Solution:
-
Dissolve YM-900 powder in a minimal amount of DMSO to create a stock solution.
-
For administration, dilute the stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
-
Administration:
-
Anesthetize the rat and cannulate the femoral vein for intravenous access.
-
Administer a bolus injection of YM-900 (optional, depending on the study design).
-
Follow with a continuous intravenous infusion of the YM-900 solution using an infusion pump at the desired dose and duration (e.g., 10 or 20 mg/kg/h for 4 hours), starting at the onset of reperfusion.
-
Assessment of Neurological Deficit
A commonly used method for evaluating neurological function post-MCAO is the Zea-Longa 5-point scale.
Procedure:
-
At 24 hours after MCAO, place the rat in an open field and observe its spontaneous motor activity.
-
Score the neurological deficit based on the following scale:
-
0: No observable neurological deficit.
-
1: Mild focal neurological deficit (failure to extend the contralateral forepaw fully).
-
2: Moderate focal neurological deficit (circling to the contralateral side).
-
3: Severe focal neurological deficit (falling to the contralateral side).
-
4: No spontaneous motor activity and a depressed level of consciousness.
-
Measurement of Infarct Volume using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and chill it at -20°C for 10-15 minutes to facilitate slicing.
-
Place the brain in a rat brain matrix and cut it into 2 mm coronal slices.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices and correcting for edema using a standard formula (e.g., Swanson's method: Corrected infarct volume = [contralateral hemisphere volume] - [ipsilateral non-infarcted hemisphere volume]).
Visualizations
Signaling Pathway of YM-900 in Cerebral Ischemia
References
Troubleshooting & Optimization
YM-900 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of YM-900, a potent AMPA receptor antagonist. Due to the limited availability of specific public data for YM-900, this guide also includes general recommendations for quinoxaline-2,3-dione compounds.
Frequently Asked Questions (FAQs)
Q1: What is YM-900 and what is its primary mechanism of action?
A1: YM-900 is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. By blocking the AMPA receptor, YM-900 can inhibit downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
Q2: What is the recommended solvent for dissolving YM-900?
A2: YM-900 is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For biological experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer to minimize the final DMSO concentration.
Q3: What are the recommended storage conditions for YM-900?
A3: For optimal stability, YM-900 should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark[1]. Properly stored, YM-900 is expected to be stable for over two years[1].
Q4: Is YM-900 stable in aqueous solutions?
Troubleshooting Guides
Issue 1: YM-900 is not dissolving in my chosen solvent.
-
Possible Cause: The concentration of YM-900 exceeds its solubility limit in the selected solvent.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent like DMSO.
-
Increase Solvent Volume: If the compound is not fully dissolving, try increasing the volume of the solvent to lower the concentration.
-
Gentle Heating: Gently warm the solution to 30-40°C. However, it is crucial to first verify the thermal stability of YM-900 to avoid degradation.
-
Sonication: Use a sonication bath for 5-10 minutes to aid dissolution.
-
Alternative Solvents: If DMSO is not suitable for your experimental setup, consider other organic solvents such as N,N-Dimethylformamide (DMF) or ethanol. Always perform a small-scale solubility test first.
-
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: YM-900 has low solubility in the aqueous buffer, causing it to precipitate out of solution.
-
Troubleshooting Steps:
-
Lower Final Concentration: Reduce the final concentration of YM-900 in the aqueous buffer.
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., up to 1%) may help to keep the compound in solution. However, be mindful of the potential effects of DMSO on your experimental system.
-
pH Adjustment: The solubility of quinoxaline derivatives can be pH-dependent. Experiment with buffers of different pH values to find the optimal pH for solubility.
-
Use of Co-solvents or Excipients: Consider the use of pharmaceutically acceptable co-solvents or excipients that can enhance aqueous solubility.
-
Data Presentation
Table 1: YM-900 Solubility and Storage
| Parameter | Information | Source |
| Solubility | Soluble in DMSO | [1] |
| Short-Term Storage | 0 - 4°C, dry and dark | [1] |
| Long-Term Storage | -20°C, dry and dark | [1] |
| Shelf Life (if stored properly) | > 2 years | [1] |
Note: Quantitative solubility data (e.g., mg/mL in DMSO) for YM-900 is not publicly available. It is highly recommended that researchers determine the solubility in their specific solvents and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a YM-900 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of YM-900 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonication bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: General Method for Assessing Aqueous Solubility of Quinoxaline-2,3-dione Compounds
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Compound Addition: Add a known amount of the compound to a fixed volume of each buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.
Visualizations
Caption: YM-900 inhibits the AMPA receptor, blocking the downstream Ras-ERK signaling pathway.
Caption: Recommended experimental workflow for handling and using YM-900.
References
Technical Support Center: Optimizing YM-900 Concentration for Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals using YM-900 in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is YM-900 and what is its mechanism of action?
A1: YM-900, also known as YM-90K, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are types of ionotropic glutamate receptors.[1][2] In the central nervous system, glutamate binding to AMPA receptors leads to the opening of an ion channel, allowing the influx of sodium ions (Na+) and, in some cases, calcium ions (Ca2+), which results in neuronal depolarization and excitatory neurotransmission. YM-900 competitively blocks the glutamate binding site on these receptors, thereby inhibiting this ion flow and reducing excitatory signaling.
Q2: What is a good starting concentration range for YM-900 in a cell-based assay?
A2: For an initial screening experiment, a broad concentration range is recommended to determine the potency of YM-900 in your specific cell system. Based on the in vitro activity of other AMPA receptor antagonists, a starting range of 10 nM to 100 µM is advisable.[2] A typical approach is to use a semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) to cover a wide range of potential effective concentrations.
Q3: How should I prepare a stock solution of YM-900?
A3: YM-900 is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal concentration of YM-900 for my experiment?
A4: The optimal concentration of YM-900 should be determined by performing a dose-response experiment. This involves treating your cells with a range of YM-900 concentrations and measuring a relevant biological endpoint. The goal is to generate a sigmoidal dose-response curve from which you can calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value represents the concentration of YM-900 required to elicit a 50% response and is a key indicator of the compound's potency in your assay. It is also crucial to assess the cytotoxicity of YM-900 in parallel to ensure that the observed effects are not due to cell death.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of YM-900 using a Dose-Response Assay
This protocol describes how to perform a dose-response experiment to determine the IC50 of YM-900 in a functional cell-based assay, coupled with a cytotoxicity assessment.
Materials:
-
Cells expressing AMPA receptors
-
Complete cell culture medium
-
YM-900
-
DMSO
-
AMPA (or another suitable agonist)
-
96-well cell culture plates (clear bottom for microscopy, black or white for luminescence/fluorescence assays)
-
Reagents for your specific functional assay (e.g., calcium indicator dye, reagents for measuring downstream signaling)
-
Reagents for a cytotoxicity assay (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. The optimal seeding density should be determined beforehand.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow the cells to adhere.
-
-
Preparation of YM-900 Dilutions:
-
Prepare a 2X working stock of the highest concentration of YM-900 in your complete cell culture medium. For example, if your highest final concentration is 100 µM, prepare a 200 µM solution.
-
Perform a serial dilution (e.g., 1:10 or 1:3) in complete cell culture medium to generate a range of 2X concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest YM-900 concentration).
-
-
Compound Treatment:
-
Carefully remove the old medium from the cells.
-
Add an equal volume of the 2X YM-900 dilutions to the corresponding wells of the 96-well plate. This will result in a 1X final concentration of YM-900.
-
Incubate the plate for a predetermined time, which should be optimized for your specific assay (e.g., 30 minutes to 24 hours).
-
-
Functional Assay:
-
Following the incubation with YM-900, stimulate the cells with an appropriate concentration of an AMPA receptor agonist (e.g., AMPA or glutamate). The concentration of the agonist should be at or near its EC50 to ensure a robust signal window.
-
Measure the response using your chosen functional assay (e.g., changes in intracellular calcium, membrane potential, or downstream signaling pathways).
-
-
Cytotoxicity Assay:
-
In a separate plate prepared in parallel, perform a cytotoxicity assay after the same incubation period with YM-900.
-
Add the cytotoxicity reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the plate on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
For the functional assay, normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent antagonist or no agonist stimulation, 100% inhibition).
-
Plot the normalized response against the logarithm of the YM-900 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve and determine the IC50 value.
-
For the cytotoxicity assay, express the results as a percentage of the vehicle-treated control cells.
-
Troubleshooting Guide
Issue 1: YM-900 Precipitates in the Cell Culture Medium
-
Question: I see a precipitate in my wells after adding YM-900. What should I do?
-
Answer: Compound precipitation is a common issue, especially with hydrophobic molecules, and can lead to inaccurate results.[1][4]
-
Possible Cause 1: Exceeding Aqueous Solubility: The concentration of YM-900 in the aqueous cell culture medium may be too high.
-
Solution: Perform a solubility test to determine the maximum soluble concentration of YM-900 in your specific cell culture medium.[4] Try to keep the final working concentration below this limit.
-
-
Possible Cause 2: Improper Dilution: Adding a concentrated DMSO stock directly into the medium can cause the compound to "crash out."
-
Solution: Prepare an intermediate dilution of your YM-900 stock in pre-warmed (37°C) medium. Add the compound dropwise while gently swirling the medium.
-
-
Possible Cause 3: Interaction with Media Components: YM-900 may interact with components in the serum or the medium itself.
-
Solution: Test the solubility of YM-900 in serum-free medium versus complete medium to see if serum is a contributing factor. If so, you may need to reduce the serum concentration or use a serum-free formulation for your assay.
-
-
Issue 2: High Background or Low Signal-to-Noise Ratio in the Assay
-
Question: My assay window is very small, making it difficult to see an effect of YM-900. How can I improve this?
-
Answer: A small assay window can be due to high background signal or low signal intensity.
-
Possible Cause 1: Autofluorescence of YM-900: If you are using a fluorescence-based assay, YM-900 itself might be fluorescent at the excitation and emission wavelengths you are using.
-
Solution: Test the fluorescence of YM-900 in your assay medium in the absence of cells. If it is fluorescent, consider using a different detection method (e.g., luminescence or absorbance-based) or red-shifted fluorescent dyes to avoid the autofluorescence range of many small molecules.[5]
-
-
Possible Cause 2: Suboptimal Assay Conditions: The concentration of the agonist, cell number, or incubation times may not be optimal.
-
Solution: Optimize your assay parameters. Titrate the agonist to find a concentration that gives a robust but not saturating signal (typically around the EC80). Optimize the cell seeding density and incubation times to maximize the assay window.
-
-
Possible Cause 3: Insufficient Blocking (for antibody-based assays): In assays like immunofluorescence or ELISA, non-specific binding can cause high background.
-
Solution: Ensure you are using an appropriate blocking buffer and that the blocking step is of sufficient duration.[6]
-
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting different IC50 values for YM-900 in different experiments. What could be the reason?
-
Answer: Lack of reproducibility can stem from several sources.
-
Possible Cause 1: Instability of YM-900 in Culture Medium: YM-900 may degrade over the course of your experiment, leading to a decrease in its effective concentration.
-
Solution: Perform a stability study by incubating YM-900 in your cell culture medium at 37°C for different durations (e.g., 0, 2, 6, 24 hours) and then analyzing the concentration of the intact compound by HPLC or LC-MS. If the compound is unstable, you may need to shorten the incubation time or add it fresh just before the assay.
-
-
Possible Cause 2: Variability in Cell Health and Passage Number: The physiological state of your cells can impact their response to a compound.
-
Solution: Use cells within a consistent range of passage numbers and ensure they are healthy and in the logarithmic growth phase for all experiments.
-
-
Possible Cause 3: Inaccurate Pipetting or Dilutions: Small errors in preparing dilutions can lead to significant variability in the final concentrations.
-
Solution: Use calibrated pipettes and be meticulous in your dilution preparations. For dose-response curves, preparing a single set of serial dilutions that is used across all replicate plates can reduce variability.
-
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| YM-900 Stock Solution | 10 mM in 100% DMSO | Store at -20°C or -80°C in aliquots. |
| Final DMSO Concentration | ≤ 0.5% | Higher concentrations can be toxic to cells. |
| Initial Screening Range | 10 nM - 100 µM | Use a semi-logarithmic dilution series. |
| Agonist Concentration | EC50 - EC80 | To ensure a robust signal window. |
| Cell Seeding Density | Varies by cell type | Optimize for logarithmic growth during the assay. |
| Incubation Time | Varies by assay | Optimize for maximal response and compound stability. |
Visualizations
Caption: Simplified signaling pathway of AMPA receptor activation and inhibition by YM-900.
Caption: Experimental workflow for optimizing YM-900 concentration.
Caption: Troubleshooting decision tree for common issues with YM-900 assays.
References
Technical Support Center: YM-900 (YM90K)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM-900, also known as YM90K.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM-900 (YM90K)?
YM-900 (formerly YM90K) is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It also shows activity as a kainate receptor antagonist.[1] Its primary on-target effect is the inhibition of these ionotropic glutamate receptors, which play a crucial role in excitatory synaptic transmission in the central nervous system. This mechanism is being investigated for its neuroprotective potential in conditions such as ischemic stroke.[1][2][3]
Q2: What are the known off-target binding sites for YM-900 (YM90K)?
Based on radioligand binding assays, YM-900 (YM90K) exhibits high selectivity for the AMPA receptor. However, it does have some affinity for other glutamate receptor subtypes, which could be considered potential off-target binding sites. The affinity for these sites is significantly lower than for the AMPA receptor.
-
Kainate Receptors: YM-900 (YM90K) is less potent at inhibiting kainate receptors compared to AMPA receptors.[1]
-
NMDA Receptors: It has a very low affinity for the N-methyl-D-aspartate (NMDA) receptor-sensitive L-glutamate binding site.[1]
-
Glycine Site: Its affinity for the strychnine-insensitive glycine binding site associated with the NMDA receptor is also very low.[1]
Q3: What are the potential functional consequences of these off-target interactions?
While YM-900 (YM90K) is highly selective, its interaction with kainate receptors could contribute to its overall pharmacological profile. Antagonism of kainate receptors, in addition to AMPA receptors, may influence its neuroprotective and anticonvulsant effects.[1] Given the very low affinity for NMDA and glycine sites, significant functional off-target effects mediated by these receptors at therapeutic concentrations are considered unlikely.[1]
Q4: Have any adverse or unexpected effects of YM-900 (YM90K) been reported in preclinical studies?
Troubleshooting Guides
Issue: Unexpected neuronal activity or toxicity in in vitro experiments.
-
Possible Cause 1: Off-target effects at kainate receptors.
-
Troubleshooting:
-
Review the expression profile of kainate receptor subunits in your specific cell culture model.
-
Compare the effects of YM-900 (YM90K) with a more selective AMPA receptor antagonist that has even lower affinity for kainate receptors, if available.
-
Perform concentration-response curves to determine if the unexpected effects occur at concentrations where significant kainate receptor antagonism is expected.
-
-
-
Possible Cause 2: Non-specific toxicity at high concentrations.
-
Troubleshooting:
-
Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of YM-900 (YM90K) in your specific cell type.
-
Ensure that the final concentration of the vehicle (e.g., DMSO) is not contributing to toxicity.
-
Visually inspect cells for morphological signs of distress under the microscope.
-
-
Issue: Inconsistent or unexpected behavioral phenotypes in in vivo animal models.
-
Possible Cause 1: Pharmacokinetic variability.
-
Troubleshooting:
-
Ensure consistent and accurate dosing and administration route.
-
Consider performing pharmacokinetic studies to determine the brain concentration of YM-900 (YM90K) at different time points after administration.
-
Be aware of potential differences in metabolism and clearance between different animal species or strains.
-
-
-
Possible Cause 2: On-target effects leading to complex behavioral outcomes.
-
Troubleshooting:
-
AMPA receptors are widely distributed in the brain and are involved in numerous physiological processes. Antagonism of these receptors can lead to a range of behavioral effects beyond the intended therapeutic outcome.
-
Carefully design behavioral test batteries to assess a range of functions, including motor activity, coordination, learning, and memory.
-
Include appropriate control groups to differentiate between vehicle effects and compound-specific effects.
-
-
Data Presentation
Table 1: Receptor Binding Affinity of YM-900 (YM90K)
| Receptor Site | Ligand | Ki (μM) | Reference |
| AMPA | [3H]-AMPA | 0.084 | [1] |
| Kainate | [3H]-Kainate | 2.2 | [1] |
| NMDA | [3H]-L-Glutamate | > 100 | [1] |
| Glycine (strychnine-insensitive) | [3H]-Glycine | 37 | [1] |
Mandatory Visualizations
References
- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of YM90K, a novel AMPA/kainate receptor antagonist, in focal cerebral ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with YM-900
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-900, a potent and selective AMPA/kainate receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to inconsistent experimental results with YM-900.
Q1: My neuroprotection assay results with YM-900 are variable between experiments. What are the potential causes?
A1: Inconsistent results in neuroprotection assays are a common challenge. Several factors can contribute to this variability:
-
Cell Culture Health and Density: The health and density of your primary cortical neurons are critical. Stressed or overly dense cultures can respond differently to excitotoxic insults and neuroprotective compounds. Ensure consistent cell seeding density and monitor cell health regularly.
-
Glutamate/Kainate Concentration: The concentration of the excitotoxic agent (e.g., glutamate, kainate) is a sensitive parameter. Small variations in the final concentration can lead to significant differences in cell death. Prepare fresh agonist solutions and perform accurate dilutions for each experiment.
-
YM-900 Preparation and Storage: YM-900 is soluble in DMSO.[1] Ensure the compound is fully dissolved before use. Improper storage of YM-900 stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation and reduced potency. Aliquot stock solutions and store them at -20°C for long-term use.[1]
-
Incubation Times: Adhere strictly to the incubation times for both the excitotoxic agent and YM-900 treatment. Deviations can significantly impact the extent of neuronal damage and the observed protective effect.
-
Assay Endpoint Measurement: The method used to assess cell viability (e.g., MTT, LDH assay) can have inherent variability. Ensure consistent incubation times with the assay reagent and proper mixing before reading the results.
Q2: I am not observing the expected neuroprotective effect of YM-900. What should I check?
A2: If YM-900 is not showing a protective effect, consider the following:
-
Dose-Response: You may be using a sub-optimal concentration of YM-900. It is crucial to perform a dose-response curve to determine the optimal protective concentration in your specific experimental model.
-
Timing of Administration: The therapeutic window for YM-900's neuroprotective effect is a critical factor. In a focal ischemia model, a protective effect was observed when administration was delayed up to 2 hours after the ischemic event.[2] For in vitro assays, the timing of YM-900 application relative to the excitotoxic insult is equally important.
-
Receptor Subtype Expression: The expression levels of AMPA and kainate receptor subtypes can vary between different neuronal preparations and culture conditions. This can influence the sensitivity to YM-900.
-
Compound Purity and Integrity: Verify the purity of your YM-900 lot. Degradation of the compound can lead to a loss of activity.
Q3: What is the optimal solvent for YM-900 and how should I prepare my stock solutions?
A3: YM-900 is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10-50 mM. Gently vortex to ensure it is fully dissolved. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
Quantitative Data Summary
The following tables summarize the pharmacological and physicochemical properties of YM-900 (also known as YM90K).
Table 1: Pharmacological Properties of YM-900 (YM90K)
| Parameter | Value | Species | Assay Type | Reference |
| Ki for [3H]-AMPA binding | 0.084 µM | Rat | Radioligand Binding | [3] |
| Ki for [3H]-kainate binding | 2.2 µM | Rat | Radioligand Binding | [3] |
| Ki for NMDA receptor binding | > 100 µM | Rat | Radioligand Binding | [3] |
| ED50 (anticonvulsant activity) | 2.54 mg/kg (i.p.) | Mouse | Audiogenic Seizure | [3] |
| Neuroprotection (focal ischemia) | 39% reduction in infarct volume | Rat | MCAO Model | [2] |
Table 2: Physicochemical Properties of YM-900
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇N₅O₄ | [1] |
| Molecular Weight | 273.21 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [1] |
Experimental Protocols
Detailed Methodology: In Vitro Neuroprotection Assay using Primary Cortical Neurons
This protocol describes a method to assess the neuroprotective effects of YM-900 against glutamate-induced excitotoxicity in primary rat cortical neuron cultures.
1. Preparation of Primary Cortical Neuron Cultures:
-
Dissect cortical tissue from E18 rat embryos and place it in ice-cold dissection medium.
-
Mechanically dissociate the tissue by gentle trituration in a sterile tube.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh maintenance medium. Continue to replace half of the medium every 2-3 days.
-
Allow the neurons to mature for 7-10 days in vitro before initiating the experiment.
2. Glutamate-Induced Excitotoxicity and YM-900 Treatment:
-
Prepare a stock solution of L-glutamic acid in sterile water or a suitable buffer.
-
On the day of the experiment, prepare a working solution of YM-900 by diluting the DMSO stock in the maintenance medium to the desired final concentrations. Include a vehicle control with the same final DMSO concentration.
-
Remove the maintenance medium from the mature neuron cultures.
-
Add the YM-900-containing medium or vehicle control to the respective wells and incubate for 1 hour at 37°C.
-
Following the pre-incubation, add the glutamate solution to the wells to achieve the desired final excitotoxic concentration (e.g., 50-100 µM). A control group without glutamate should also be included.
-
Co-incubate the neurons with YM-900 and glutamate for 24 hours at 37°C.
3. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathway of Glutamate Receptors and YM-900 Action
Caption: Glutamate signaling pathway and the inhibitory action of YM-900.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Experimental workflow for assessing YM-900 neuroprotection.
Troubleshooting Logic for Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent YM-900 results.
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-900 storage and handling best practices
Welcome to the technical support center for YM-900. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and experimental use of YM-900.
Frequently Asked Questions (FAQs)
Q1: What is YM-900?
A1: YM-900, also known as YM-90K, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It is a non-NMDA receptor antagonist that has been studied for its neuroprotective properties, particularly in the context of ischemic stroke. Its CAS Number is 143151-35-3.
Q2: What is the primary mechanism of action of YM-900?
A2: YM-900 functions by blocking the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This inhibition prevents the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby reducing excitotoxicity and neuronal damage.
Q3: What are the main research applications for YM-900?
A3: YM-900 is primarily used in neuroscience research to study the roles of AMPA and kainate receptors in various physiological and pathological processes. Key research areas include:
-
Ischemic stroke and neuroprotection
-
Epilepsy and seizure disorders
-
Neurodegenerative diseases
-
Synaptic plasticity, learning, and memory
Q4: What are the recommended storage conditions for YM-900?
A4: Proper storage is crucial to maintain the stability and activity of YM-900. Please refer to the storage table below for detailed recommendations.
Storage and Handling Best Practices
Proper storage and handling of YM-900 are critical for ensuring its stability and obtaining reliable experimental results.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 0 - 4°C | Short-term (days to weeks) | Keep desiccated and protected from light. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling YM-900.
-
Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Hygienic Practices: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of unused YM-900 and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with YM-900.
Issue 1: Inconsistent or No Compound Activity
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that YM-900 (solid and stock solutions) has been stored at the recommended temperatures and protected from light and moisture. |
| Incorrect Solution Preparation | Ensure the stock solution was prepared correctly and that the final concentration in your assay is accurate. Verify the purity of the solvent (e.g., DMSO). |
| Compound Degradation | Prepare a fresh stock solution from the lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Line Sensitivity | The cell line used may have low expression of AMPA/kainate receptors. Confirm receptor expression via techniques like Western blot or qPCR. Consider using a different cell line with known high expression. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation time, and agonist concentration. Ensure the agonist is potent and used at an appropriate concentration (typically EC₅₀ to EC₈₀). |
Issue 2: Poor Solubility or Precipitation in Media
| Possible Cause | Troubleshooting Step |
| Solvent Concentration Too High | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity and compound precipitation. |
| Media Components | Components in the cell culture media (e.g., proteins in serum) may interact with YM-900 and cause precipitation. Test for solubility in basal media versus complete media. |
| Incorrect pH | The pH of the final solution may affect the solubility of YM-900. Ensure the pH of your assay buffer or media is within a physiological range (e.g., 7.2-7.4). |
Experimental Protocols
Preparation of YM-900 Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of solid YM-900 to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store at -20°C or -80°C.
In Vitro Cell-Based Assay: Inhibition of Glutamate-Induced Excitotoxicity
This protocol provides a general framework for assessing the neuroprotective effects of YM-900 against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
YM-900 stock solution (10 mM in DMSO)
-
Glutamate solution (e.g., 100 mM in sterile water)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pre-treatment with YM-900: Prepare serial dilutions of YM-900 in cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing different concentrations of YM-900. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Glutamate Treatment: Prepare a working solution of glutamate in the cell culture medium. Add the glutamate solution to the wells to a final concentration known to induce excitotoxicity (this needs to be optimized for your specific cell line, typically in the range of 1-10 mM). Do not add glutamate to the negative control wells.
-
Incubation: Incubate the plate for the desired period of excitotoxicity (e.g., 24 hours).
-
Cell Viability Assessment: After the incubation period, measure cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of YM-900 to determine its protective effect.
Visualizations
Experimental Workflow for In Vitro Assay
Caption: Workflow for assessing the neuroprotective effect of YM-900.
Signaling Pathway of AMPA Receptor Antagonism
Caption: YM-900 competitively antagonizes glutamate at the AMPA receptor.
Technical Support Center: Investigating the Impact of AMPA Receptor Antagonists on Seizure Threshold
Disclaimer: Information regarding the specific compound "YM-900" is not available in the public domain. This technical support guide utilizes Perampanel , a well-characterized, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, as a representative molecule to illustrate the experimental principles and address potential research queries.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Perampanel in modulating seizure threshold?
A1: Perampanel is a selective, non-competitive antagonist of the AMPA receptor.[2][4] Glutamate is the primary excitatory neurotransmitter in the brain, and its binding to AMPA receptors leads to the influx of sodium ions, causing neuronal depolarization and excitation.[4] In epileptic conditions, there is often an over-activation of these excitatory pathways. Perampanel binds to an allosteric site on the AMPA receptor, which is different from the glutamate-binding site. This binding alters the receptor's conformation, reducing its response to glutamate and thereby decreasing excitatory neurotransmission.[4] This reduction in neuronal excitability is thought to be the primary mechanism by which Perampanel increases the seizure threshold.[2]
Q2: In which preclinical models is Perampanel effective at increasing seizure threshold?
A2: Preclinical studies have demonstrated Perampanel's efficacy in a variety of seizure models, including the maximal electroshock (MES) model, the pentylenetetrazol (PTZ) induced seizure model, audiogenic seizure models, and the 6 Hz electroshock model.[2][5] Its effectiveness in the MES test, a model for generalized tonic-clonic seizures, is particularly noteworthy for assessing a compound's ability to prevent seizure spread.[6]
Q3: What are the expected dose-dependent effects of Perampanel on seizure threshold in the MES test?
A3: Perampanel has been shown to provide dose-dependent protection against seizures in the MES test. For instance, in mice, intraperitoneal (i.p.) administration of Perampanel has demonstrated a clear dose-response relationship, with higher doses leading to a greater percentage of animals protected from tonic hindlimb extension.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in the Maximal Electroshock Seizure (MES) test after Perampanel administration.
-
Possible Cause 1: Timing of drug administration and peak effect.
-
Troubleshooting Tip: The time to reach maximum effect (Tmax) after administration is crucial. For Perampanel administered intraperitoneally in mice, maximal protection in the MES test has been observed around 10-15 minutes post-injection.[7] Ensure your experimental timeline aligns with the known pharmacokinetics of the drug and the administration route. Conduct a time-course experiment to determine the optimal pre-treatment interval for your specific experimental conditions.
-
-
Possible Cause 2: Variability in animal strain, age, or weight.
-
Troubleshooting Tip: Different rodent strains can exhibit varying sensitivities to both the electroshock stimulus and the administered compound. Ensure that all experimental groups are age and weight-matched. Report the specific strain, age, and weight of the animals used in your study.
-
-
Possible Cause 3: Improper electrode placement or contact.
-
Troubleshooting Tip: Corneal electrodes must be correctly placed to ensure consistent current delivery. Poor contact can lead to variable seizure induction. Ensure the electrodes are clean and that a conductive solution (e.g., saline) is applied to the corneas before stimulation.[6]
-
Problem 2: Observed motor impairment in animals at effective doses of Perampanel.
-
Possible Cause: On-target effects of AMPA receptor antagonism.
-
Troubleshooting Tip: AMPA receptors are fundamental for normal motor function. Antagonism of these receptors can lead to motor side effects such as ataxia, dizziness, and gait disturbance.[8][9] It is important to conduct a separate motor impairment test (e.g., rotarod test) to determine the doses at which these side effects occur.[8] This will help to establish a therapeutic window where anticonvulsant effects are observed without significant motor impairment. The median toxic dose (TD50) can be compared to the median effective dose (ED50) to calculate a protective index.
-
Quantitative Data
Table 1: Dose-Dependent Protection of Perampanel in the Mouse Maximal Electroshock (MES) Seizure Test
| Dose (mg/kg, i.p.) | Percentage of Animals Protected |
| 1 | 50%[7] |
| 2 | 85.6%[7] |
Data extracted from a study using intraperitoneal (i.p.) administration in mice with a 10-minute pre-treatment interval.[7]
Experimental Protocols
Maximal Electroshock Seizure (MES) Test Protocol
This protocol is a generalized procedure and should be adapted based on specific institutional guidelines and animal welfare regulations.
Materials:
-
MES stimulator (e.g., providing 60 Hz alternating current)[6]
-
Corneal electrodes[6]
-
Perampanel solution or suspension
-
Vehicle solution
-
Syringes and needles for administration
-
Saline solution
-
Topical anesthetic for corneas (e.g., 0.5% tetracaine hydrochloride)[6]
-
Male CF-1 or C57BL/6 mice (or other appropriate rodent strain)[6]
Procedure:
-
Animal Preparation: Acclimate animals to the testing environment. Weigh each animal to ensure accurate dosing.
-
Drug Administration: Administer the predetermined dose of Perampanel or vehicle via the chosen route (e.g., intraperitoneally). The volume of administration is typically 10 ml/kg body weight.[7]
-
Pre-treatment Interval: Wait for the designated pre-treatment time to allow for drug absorption and distribution. This is a critical parameter and should be optimized (e.g., 10 minutes for i.p. Perampanel in mice).[7]
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to each cornea.[6] Following this, apply a drop of saline to each cornea to ensure good electrical contact.[6] Place the corneal electrodes on the corneas.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[6]
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is the endpoint indicating protection.[6]
-
Data Analysis: Record the number of animals protected in each treatment group. Calculate the percentage of protection for each dose. An ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Visualizations
Caption: AMPA Receptor Signaling and Perampanel's Mechanism of Action.
Caption: Workflow for Assessing Perampanel's Effect on Seizure Threshold.
References
- 1. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 5. Frontiers | Perampanel Reduces Hyperthermia-Induced Seizures in Dravet Syndrome Mouse Model [frontiersin.org]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mr.ucdavis.edu [mr.ucdavis.edu]
Technical Support Center: YM-900 in Stroke Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YM-900 in preclinical stroke models. The information is designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic time window for YM-900 in rodent models of ischemic stroke?
A1: The therapeutic time window for YM-900, a potent AMPA receptor antagonist, has been investigated in several preclinical stroke models, primarily the middle cerebral artery occlusion (MCAO) model in rats. Efficacy has been demonstrated when YM-900 is administered as a continuous intravenous infusion. Studies have shown a significant reduction in infarct volume when the infusion is initiated up to 2 to 3 hours after the onset of ischemia. One study reported neuroprotective effects with administration delayed for up to 2 hours, while another demonstrated efficacy with a delay of up to 3 hours post-MCAO.
Q2: We are not observing a significant neuroprotective effect with YM-900. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting points:
-
Timing of Administration: Ensure that the administration of YM-900 falls within the established therapeutic window (see Q1). Efficacy diminishes significantly beyond 3 hours post-ischemic onset in rat MCAO models.
-
Dosing and Administration Route: Verify that the correct dose is being administered. Published studies have used intravenous infusions at rates of 10 and 20 mg/kg/h for 4 hours. Suboptimal dosing will likely result in a reduced or absent neuroprotective effect.
-
Stroke Model Variability: The severity and consistency of the ischemic insult are critical. High variability in infarct volumes between animals can mask the therapeutic effect of YM-900. It is crucial to have a standardized and reproducible stroke model. For the intraluminal suture MCAO model, factors such as suture type, coating, and insertion distance are critical for consistency.
-
Animal Strain: Different rat strains can exhibit varying susceptibility to ischemic injury and responses to therapeutic agents. Ensure the strain you are using is appropriate and consistent with published literature.
-
Physiological Parameters: Monitor and maintain physiological parameters such as body temperature, blood pressure, and blood gases within the normal range, as these can significantly impact stroke outcome.
Q3: What is the mechanism of action of YM-900 in providing neuroprotection in stroke?
A3: YM-900 is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. During an ischemic stroke, there is an excessive release of the excitatory neurotransmitter glutamate. This leads to the overactivation of glutamate receptors, including AMPA receptors, a phenomenon known as excitotoxicity. The over-stimulation of AMPA receptors results in a massive influx of sodium (Na+) and, in the case of calcium (Ca2+)-permeable AMPA receptors, calcium ions into the neuron. This ionic imbalance triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death. By blocking the AMPA receptor, YM-900 prevents this excessive ion influx, thereby mitigating the excitotoxic cascade and preserving neuronal integrity in the ischemic penumbra.
Quantitative Data Summary
The following tables summarize the quantitative data on the therapeutic time window of YM-900 in rat models of middle cerebral artery occlusion (MCAO).
Table 1: Therapeutic Time Window of YM-900 in Rat MCAO Models
| Animal Model | Drug Administration Start Time (Post-MCAO) | YM-900 (YM90K) Dose | Duration of Infusion | Reduction in Cortical Infarct Volume |
| Rat (Permanent MCAO) | Immediately after occlusion | 2.5-20 mg/kg/h | 4 hours | Up to 39% |
| Rat (Permanent MCAO) | Up to 2 hours after occlusion | 20 mg/kg/h | 4 hours | ~45% |
| Rat (Thrombotic MCAO) | Immediately, 1, 2, and 3 hours after occlusion | 20 mg/kg/h | 4 hours | Significant reduction (similar efficacy at all time points) |
Key Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats using the Intraluminal Suture Method
This protocol outlines the key steps for inducing transient focal cerebral ischemia in rats, a common model for testing the efficacy of neuroprotective agents like YM-900.
-
Animal Preparation:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA.
-
Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter (a reduction of >70% is expected).
-
Secure the suture in place.
-
-
Ischemia and Reperfusion:
-
The duration of occlusion typically ranges from 60 to 120 minutes.
-
For reperfusion, withdraw the suture to restore blood flow to the MCA.
-
-
YM-900 Administration:
-
Prepare YM-900 for intravenous infusion.
-
Initiate the infusion at the desired time point post-MCAO (e.g., immediately, 1, 2, or 3 hours).
-
Administer the drug at the specified dose and duration (e.g., 20 mg/kg/h for 4 hours).
-
-
Outcome Assessment:
-
After a set reperfusion period (e.g., 24 or 48 hours), euthanize the animal.
-
Harvest the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Visualizations
Technical Support Center: Overcoming Poor Bioavailability of YM-900
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of YM-900, a potent AMPA/kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is YM-900 and what is its mechanism of action?
YM-900, also known as YM-90K, is a selective and potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2] It acts by blocking these ionotropic glutamate receptors in the central nervous system, thereby inhibiting excitatory neurotransmission.[2] This mechanism of action makes it a potential therapeutic agent for neurodegenerative disorders such as ischemic stroke, where glutamate-induced neurotoxicity is a key factor.[2]
Q2: What are the known chemical properties of YM-900?
The key chemical properties of YM-900 are summarized in the table below. Its solubility in DMSO is noted, but aqueous solubility information is limited, which can be a contributing factor to poor bioavailability.[1]
| Property | Value | Reference |
| Chemical Formula | C11H7N5O4 | [1] |
| Molecular Weight | 273.21 g/mol | [1] |
| CAS Number | 143151-35-3 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [1] |
Q3: Why might YM-900 exhibit poor bioavailability?
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like YM-900?
Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as methods to increase solubility and dissolution rate, and methods to enhance permeability.[4][5]
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can lead to a higher dissolution rate.[3][6]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can improve its solubility compared to the crystalline form.[5]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.[7]
-
Nanoparticles: Formulating the drug into nanoparticles can increase its surface area-to-volume ratio, thereby improving the dissolution rate and absorption.[5]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the pre-formulation and formulation development of YM-900.
| Issue | Possible Cause | Recommended Solution |
| Low in vitro dissolution rate of YM-900 powder. | Poor aqueous solubility; large particle size. | 1. Attempt particle size reduction using micronization or nano-milling. 2. Explore the use of surfactants or solubilizing excipients in the dissolution medium. 3. Consider formulating as an amorphous solid dispersion. |
| High variability in absorption in animal studies. | Inconsistent dissolution; food effects. | 1. Develop a robust formulation with consistent release characteristics, such as a lipid-based formulation. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. |
| Evidence of significant first-pass metabolism. | Rapid metabolism by gut wall or liver enzymes. | 1. Investigate lipid-based delivery systems to promote lymphatic absorption, which can reduce first-pass metabolism.[5] 2. Co-administer with inhibitors of relevant metabolic enzymes, if known. |
| Poor permeability despite adequate solubilization. | Intrinsic low permeability of the compound (potentially a BCS Class III or IV issue). | 1. Incorporate permeation enhancers into the formulation, though this requires careful toxicity assessment.[3] 2. Investigate if YM-900 is a substrate for efflux transporters and consider co-administration with an inhibitor.[3] |
Experimental Protocols
Protocol 1: Particle Size Reduction by Nano-milling
This protocol outlines a general procedure for reducing the particle size of YM-900 to the nanometer range to improve its dissolution rate.
-
Preparation of Suspension:
-
Prepare a suspension of YM-900 in a suitable anti-solvent (e.g., water) containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
A typical starting concentration would be 1-10% (w/v) of YM-900 and 0.5-2% (w/v) of stabilizer.
-
-
Milling Process:
-
Transfer the suspension to the milling chamber of a high-energy media mill (e.g., a bead mill).
-
The milling chamber should be charged with milling media (e.g., yttria-stabilized zirconium oxide beads) of a suitable size (e.g., 0.1-0.5 mm).
-
Set the milling parameters, such as agitation speed and milling time, based on the equipment manufacturer's guidelines. The process may need to be optimized to achieve the desired particle size.
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Downstream Processing:
-
The resulting nanosuspension can be used directly for in vitro or in vivo studies or can be further processed into a solid dosage form by techniques such as spray-drying or lyophilization.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the development of a lipid-based formulation for YM-900.
-
Excipient Screening:
-
Determine the solubility of YM-900 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select excipients that show good solubilizing capacity for YM-900.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various combinations of the selected oil, surfactant, and co-surfactant.
-
For each combination, determine the region of self-emulsification by titrating with water and observing the formation of a clear or bluish-white emulsion.
-
Construct a ternary phase diagram to identify the optimal concentration ranges for the excipients.
-
-
Preparation of YM-900 Loaded SEDDS:
-
Dissolve YM-900 in the selected oil, surfactant, and co-surfactant mixture at the optimized ratio.
-
Gently heat and vortex to ensure complete dissolution and a homogenous mixture.
-
-
Characterization of the SEDDS:
-
Evaluate the self-emulsification time and the resulting droplet size of the emulsion upon dilution in an aqueous medium.
-
Assess the stability of the formulation under different storage conditions.
-
Conduct in vitro dissolution and in vivo bioavailability studies to evaluate the performance of the SEDDS formulation compared to an unformulated drug.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of AMPA receptor antagonism by YM-900.
Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 5. upm-inc.com [upm-inc.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YM-900 Technical Support Center: A Guide for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and use of YM-900 in in vivo experiments. YM-900 is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Due to its low aqueous solubility, careful vehicle preparation is critical for successful in vivo studies. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for YM-900?
A1: YM-900 is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, it is typically first dissolved in DMSO to create a stock solution, which is then diluted with other vehicles to a final concentration that is well-tolerated by the animals.
Q2: My YM-900 solution is precipitating after dilution. What can I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Co-Solvent Concentration: The final concentration of DMSO in the injection vehicle should be kept to a minimum to avoid toxicity. However, a sufficient amount is necessary to maintain solubility. Experiment with different final concentrations of your co-solvents.
-
Use of Surfactants or Cyclodextrins: Incorporating a small percentage of a biocompatible surfactant (e.g., Tween-80, Cremophor® EL) or a cyclodextrin in the final vehicle can help to maintain the solubility of the compound in the aqueous phase.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Adjusting the pH of the final vehicle may improve solubility.
-
Sonication and Warming: Gentle warming and sonication can aid in the initial dissolution of YM-900 in the stock solvent. Ensure the temperature is not excessively high to prevent degradation.
Q3: What are some common vehicles used for in vivo administration of poorly soluble quinoxalinedione derivatives like YM-900?
A3: A common approach for formulating poorly soluble compounds for in vivo studies involves a multi-component vehicle system. A frequently used combination includes DMSO as the initial solvent, followed by co-solvents like polyethylene glycol (e.g., PEG300) and a surfactant like Tween-80, with the final volume being adjusted with saline or phosphate-buffered saline (PBS).
Q4: What is the mechanism of action of YM-900?
A4: YM-900 is a competitive antagonist of AMPA receptors.[1] By blocking these receptors, it inhibits the action of the excitatory neurotransmitter glutamate. This mechanism is being explored for its neuroprotective potential in conditions such as cerebral ischemia.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution during preparation or upon standing | The compound's solubility limit has been exceeded in the final vehicle. | - Reduce the final concentration of YM-900.- Increase the proportion of the primary solvent (e.g., DMSO) or co-solvents (e.g., PEG300) in the final vehicle, being mindful of potential toxicity.- Incorporate a surfactant (e.g., Tween-80) to improve stability.- Prepare the formulation fresh before each use. |
| Phase separation or cloudiness observed in the final formulation | The components of the vehicle are not fully miscible or the compound is not fully dissolved. | - Ensure thorough mixing, including vortexing and sonication, after the addition of each component of the vehicle.- Prepare the vehicle by sequentially adding the components, starting with dissolving YM-900 in the primary solvent first. |
| Adverse reaction in animals post-injection (e.g., irritation, lethargy) | The vehicle itself may be causing toxicity, or the pH of the formulation is not physiologically compatible. | - Minimize the final concentration of organic solvents like DMSO.- Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-7.5 for parenteral routes).- Conduct a vehicle-only control group to assess the tolerability of the formulation. |
| Lack of in vivo efficacy despite proven in vitro activity | Poor bioavailability due to low solubility and absorption at the site of administration. | - Optimize the vehicle formulation to enhance solubility and stability.- Consider alternative routes of administration that may improve systemic exposure (e.g., intravenous vs. intraperitoneal).- Evaluate the pharmacokinetic properties of YM-900 in your chosen animal model and formulation. |
Quantitative Data Summary
The solubility of YM-900 and similar compounds can vary depending on the specific solvent and experimental conditions. The following table provides some reported solubility data for a quinoxalinedione derivative and a general guideline for a multi-component vehicle.
| Compound | Solvent/Vehicle | Solubility |
| VU0238429 (a quinoxalinedione derivative) | DMSO | ≥20 mg/mL |
| GSK805 (another poorly soluble compound) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥2.5 mg/mL[2] |
| Generic Compound | DMSO | ~2 mg/mL[3] |
Note: The solubility of YM-900 in specific vehicles should be determined empirically by the researcher.
Experimental Protocols
The following is a detailed example of a vehicle preparation protocol that can be adapted for YM-900 for in vivo studies, based on methods used for other poorly soluble compounds.[2] Researchers should optimize this protocol for their specific experimental needs.
Objective: To prepare a 1 mg/mL solution of YM-900 for intraperitoneal injection in mice.
Materials:
-
YM-900 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator bath
Protocol:
-
Prepare a Stock Solution of YM-900 in DMSO:
-
Weigh the required amount of YM-900. For example, to prepare 100 µL of a 10 mg/mL stock solution, weigh 1 mg of YM-900.
-
Place the YM-900 powder into a sterile conical tube.
-
Add the appropriate volume of DMSO (in this example, 100 µL).
-
Vortex and sonicate the mixture until the YM-900 is completely dissolved, resulting in a clear solution.
-
-
Prepare the Final Dosing Solution (1 mg/mL):
-
This protocol uses a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a new sterile tube, add 400 µL of PEG300.
-
To the PEG300, add the 100 µL of the 10 mg/mL YM-900/DMSO stock solution. Vortex thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly one last time.
-
The final solution should be clear. If any precipitation is observed, gentle warming and further sonication may be attempted.
-
Administration:
-
The final solution is administered to the animals at the desired dose. For a 1 mg/mL solution, a 10 mL/kg dose will deliver 10 mg/kg of YM-900.
-
Always include a vehicle-only control group in your experiment.
Signaling Pathway
YM-900, as an AMPA receptor antagonist, is expected to modulate downstream signaling pathways. One of the key pathways affected by AMPA receptor activity is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity and cell survival.
Caption: YM-900 inhibits the MAPK/ERK signaling pathway.
References
Validation & Comparative
YM-900 vs. NBQX: A Comparative Guide to AMPA/Kainate Receptor Antagonists for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonists, YM-900 (also known as YM90K) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), in the context of their neuroprotective effects. The information presented is collated from preclinical studies to assist researchers in making informed decisions for their experimental designs.
Executive Summary
Both YM-900 and NBQX are potent neuroprotective agents that exert their effects by blocking AMPA and kainate receptors, thereby mitigating glutamate-induced excitotoxicity, a key pathological mechanism in ischemic stroke and other neurodegenerative disorders.[1][2] Preclinical evidence demonstrates that both compounds can reduce neuronal damage in various models of cerebral ischemia. Comparative data suggests that YM-900 may possess a more potent anticonvulsant activity than NBQX.[1] This guide will delve into the quantitative comparisons of their efficacy, detail the experimental protocols used to evaluate their neuroprotective capabilities, and illustrate the underlying signaling pathways.
Data Presentation
In Vitro Receptor Binding Affinity
The following table summarizes the inhibitory constants (Ki) of YM-900 and NBQX for AMPA and kainate receptors, providing insight into their binding affinities. Lower Ki values indicate higher affinity.
| Compound | Receptor Target | Inhibitory Constant (Ki) | Species | Reference |
| YM-900 (YM90K) | AMPA | 0.084 µM | Rat | [1] |
| Kainate | 2.2 µM | Rat | [1] | |
| NBQX | AMPA | 0.15 µM | - | |
| Kainate | 4.8 µM | - |
In Vivo Anticonvulsant Potency
This table presents a direct comparison of the anticonvulsant efficacy of YM-900 and NBQX in a mouse model of audiogenic seizures. The effective dose 50 (ED50) represents the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Assay | Effective Dose 50 (ED50) | Animal Model | Reference |
| YM-900 (YM90K) | Tonic Seizure Suppression | 2.54 mg/kg (i.p.) | DBA/2 Mice | [1] |
| NBQX | Tonic Seizure Suppression | 7.17 mg/kg (i.p.) | DBA/2 Mice | [1] |
In Vivo Neuroprotective Efficacy in Ischemia Models
The following tables summarize the neuroprotective effects of YM-900 and NBQX in rodent models of focal and global cerebral ischemia.
Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
| Compound | Dose and Administration | Therapeutic Window | Infarct Volume Reduction | Animal Model | Reference |
| YM-900 (YM90K) | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4h | - | Reduced ischemic damage in the cerebral cortex | F344 Rats | [1] |
| NBQX | 30 mg/kg i.p. x 2 (at 0 and 1h post-ischemia) | Up to 90 minutes post-occlusion | Substantially reduced | Sprague-Dawley Rats | [3][4] |
Global Cerebral Ischemia (Bilateral Common Carotid Artery Occlusion)
| Compound | Dose and Administration | Therapeutic Window | Outcome | Animal Model | Reference |
| YM-900 (YM90K) | 15 mg/kg i.p. x 3 (administered 1h after ischemia) | 6 hours | Significantly prevented delayed neuronal death in the hippocampal CA1 region | Mongolian Gerbils | [1] |
| NBQX | 30 mg/kg i.p. x 3 (administered 1h after ischemia) | - | Significantly prevented delayed neuronal death in the hippocampal CA1 region | Mongolian Gerbils | [1] |
Experimental Protocols
Rodent Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol is a representative example of how the neuroprotective effects of compounds like YM-900 and NBQX are evaluated in a focal ischemia model.
Objective: To assess the efficacy of a test compound in reducing the volume of brain infarction following permanent occlusion of the middle cerebral artery.
Animal Model: Male Sprague-Dawley or F344 rats.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the common carotid artery (CCA).
-
Carefully dissect the CCA from the surrounding tissues and vagus nerve.
-
Introduce a nylon monofilament suture into the external carotid artery and advance it into the internal carotid artery until it blocks the origin of the middle cerebral artery.
-
-
Drug Administration:
-
Administer the test compound (YM-900 or NBQX) or vehicle control at the predetermined dose and route (e.g., intravenous bolus followed by infusion, or intraperitoneal injection) at specific time points relative to the MCAO (e.g., immediately after occlusion, or with a delay).
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Monitor the animal for any adverse effects.
-
-
Infarct Volume Assessment (24-72 hours post-MCAO):
-
Euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and slice it into coronal sections of uniform thickness.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume by image analysis of the TTC-stained sections.
-
Rodent Model of Global Cerebral Ischemia
This protocol describes a common method for inducing global cerebral ischemia to study delayed neuronal death, particularly in the hippocampus.
Objective: To evaluate the ability of a test compound to prevent delayed neuronal death in the hippocampal CA1 region following transient global cerebral ischemia.
Animal Model: Mongolian Gerbils.
Procedure:
-
Anesthesia: Anesthetize the gerbil with a suitable anesthetic.
-
Surgical Procedure:
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Occlude both common carotid arteries simultaneously using micro-aneurysm clips for a defined period (e.g., 5 minutes).
-
Remove the clips to allow reperfusion of the brain.
-
-
Drug Administration:
-
Administer the test compound (YM-900 or NBQX) or vehicle control at the specified dose and route (e.g., intraperitoneal injection) at various time points after reperfusion.
-
-
Post-operative Care and Observation:
-
Suture the incision and allow the animal to recover.
-
Monitor the animal's neurological function and behavior.
-
-
Histological Analysis (e.g., 7 days post-ischemia):
-
Euthanize the animal and perfuse the brain with a fixative.
-
Process the brain for histological analysis (e.g., paraffin embedding).
-
Stain brain sections (e.g., with cresyl violet) to visualize neurons.
-
Quantify the number of surviving neurons in the hippocampal CA1 region to assess the neuroprotective effect of the compound.
-
Mandatory Visualization
Signaling Pathway of AMPA/Kainate Receptor Antagonism in Neuroprotection
Caption: Mechanism of neuroprotection by YM-900 and NBQX.
Experimental Workflow for In Vivo Neuroprotection Assay
Caption: Workflow for assessing neuroprotection in a focal ischemia model.
References
- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 3. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Unveiling the Neuroprotective Potential of YM-900: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the competitive landscape of neuroprotective drug development, YM-900, a potent and selective AMPA/kainate receptor antagonist, has demonstrated significant promise in preclinical models of ischemic stroke. This guide provides a comprehensive comparison of YM-900 with other neuroprotective agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
YM-900 distinguishes itself through its targeted mechanism of action, directly mitigating the excitotoxic cascade initiated by excessive glutamate release during ischemic events. Experimental evidence confirms its ability to reduce infarct volume and prevent delayed neuronal death. This guide will delve into the quantitative comparisons of YM-900 against other AMPA receptor antagonists and agents with different neuroprotective mechanisms, present detailed experimental protocols for key validation assays, and visualize the underlying signaling pathways.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective efficacy of YM-900 has been evaluated in various preclinical models of ischemia. The following tables summarize the quantitative data on YM-900 and its alternatives, providing a basis for objective comparison.
Table 1: Comparison of AMPA/Kainate Receptor Antagonists
| Compound | Animal Model | Ischemia Model | Key Efficacy Endpoint | Result | Citation |
| YM-900 (YM90K) | Spontaneously Hypertensive Rats | Thrombotic Distal Middle Cerebral Artery Occlusion | Infarct Volume Reduction | 34% reduction with 1-hour infusion of 5 mg/kg/h | [1] |
| YM-900 (YM90K) | F344 Rats | Focal Ischemia | Reduction of Ischemic Damage | Reduced volume of ischemic damage in the cerebral cortex | [2] |
| YM-900 (YM90K) | Mongolian Gerbils | Global Ischemia (5-min) | Neuronal Death Prevention | Significantly prevented delayed neuronal death in the hippocampal CA1 region | [2] |
| NBQX | Rats | Permanent Focal Ischemia | Infarct Size Reduction | Substantially reduced infarct size at doses of 40, 60, or 100 mg/kg i.v. | [3] |
| NBQX | Rats | Permanent Middle Cerebral Artery Occlusion | Improvement in ADC values | Significantly improved Apparent Diffusion Coefficient (ADC) probability distribution functions by 3 hours post-occlusion | [4] |
| CNQX | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Neuroprotective Agents with Diverse Mechanisms
| Compound | Mechanism of Action | Animal Model | Ischemia Model | Key Efficacy Endpoint | Result | Citation |
| YM-900 (YM90K) | AMPA/Kainate Receptor Antagonist | Spontaneously Hypertensive Rats | Thrombotic Distal Middle Cerebral Artery Occlusion | Infarct Volume Reduction | 34% reduction | [1] |
| Dizocilpine (MK-801) | NMDA Receptor Antagonist | Mice / Rats | Focal and Global Ischemia | Neuronal Damage Reduction | Pronounced neuroprotective effect when combined with NBQX | [5] |
| Edaravone | Free Radical Scavenger | Human | Acute Ischemic Stroke | Functional Outcome | Significant improvement in modified Rankin scale score | [6] |
| Citicoline | Membrane Stabilization | Human | Acute Ischemic Stroke | Functional Outcome | Improved outcome in patients with more severe strokes | |
| Nimodipine | Calcium Channel Blocker | Human | Acute Ischemic Stroke | Neurological and Functional Outcome | No overall benefit found in a meta-analysis |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying the neuroprotective effects of YM-900 and to provide a clear overview of the experimental validation process, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and place it on a heating pad in a supine position.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the CCA.
-
Introduce the silicon-coated 4-0 nylon monofilament through the incision into the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms occlusion.
-
For transient ischemia, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, leave the filament in place.
-
Suture the incision and allow the animal to recover.
Cell Viability Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Primary neuronal cell cultures
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate and allow them to adhere.
-
Induce neurotoxicity (e.g., glutamate excitotoxicity or oxygen-glucose deprivation) and treat with YM-900 or alternative compounds.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Primary neuronal cell cultures
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate.
-
Induce neurotoxicity and treat with the test compounds.
-
After treatment, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection in Brain Tissue
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and detection reagents)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections or fix frozen sections.
-
Treat the sections with Proteinase K to retrieve antigens.
-
Permeabilize the sections with a permeabilization solution.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides for 60 minutes at 37°C in a humidified chamber.
-
Wash the sections to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by DAB, or a fluorescently labeled antibody).
-
Counterstain the nuclei with a suitable dye (e.g., DAPI or hematoxylin).
-
Mount the sections and visualize them under a light or fluorescence microscope.
Western Blot for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
Conclusion
YM-900 presents a compelling profile as a neuroprotective agent for the treatment of ischemic stroke. Its targeted action on AMPA/kainate receptors offers a direct approach to mitigating excitotoxicity, a key driver of neuronal damage in ischemia. The quantitative data, while still requiring further direct comparative studies, indicates a significant neuroprotective effect. The detailed experimental protocols provided in this guide are intended to facilitate further research and head-to-head comparisons of YM-900 with other promising neuroprotective candidates. Future investigations should focus on expanding the quantitative dataset and further elucidating the downstream signaling pathways to fully validate the therapeutic potential of YM-900.
References
- 1. Central New Mexico Community College — CNM [cnm.edu]
- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. YM-900 | Delchimica [delchimica.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. NEUROPROTECTION FOR ISCHEMIC STROKE: PAST, PRESENT AND FUTURE - PMC [pmc.ncbi.nlm.nih.gov]
YM-900: A Comparative Analysis of Efficacy in Global vs. Focal Cerebral Ischemia Models
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective efficacy of YM-900, a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, in preclinical models of global and focal cerebral ischemia. The data presented is intended for researchers, scientists, and professionals in the field of drug development for neuroprotective agents.
Executive Summary
YM-900 (also known as YM90K) has demonstrated significant neuroprotective effects in various animal models of ischemic stroke. As an antagonist of AMPA/kainate receptors, YM-900 targets a key mechanism in the excitotoxic cascade that leads to neuronal death following an ischemic event[1][2]. This guide synthesizes the available data on its efficacy, comparing its performance in models of widespread brain ischemia (global ischemia) versus localized ischemic events (focal ischemia).
Data Presentation: YM-900 Efficacy
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of YM-900 in reducing ischemic brain injury.
Table 1: Efficacy of YM-900 in Focal Cerebral Ischemia Models
| Animal Model | Ischemia Induction | Treatment Regimen | Key Findings | Reference |
| Cat | Permanent Middle Cerebral Artery (MCA) occlusion | 0.5 mg/kg/h IV infusion for 6h, starting 10 min post-occlusion | Reduced ischemic damage volume from 2823 ± 164 mm³ (saline) to 1737 ± 305 mm³ | [3] |
| Rat (F344) | Not specified | 30 mg/kg IV bolus + 10 mg/kg/h for 4h | Reduced volume of ischemic damage in the cerebral cortex | [2] |
| Rat | Thrombotic MCA occlusion | 10 and 20 mg/kg/h IV infusion for 4h, starting immediately post-occlusion | Dose-dependent reduction in infarct size at 24h and 72h post-occlusion | [1] |
| Rat | MCA occlusion | 20 mg/kg/h IV infusion for 4h, delayed up to 2h post-occlusion | 45% reduction in cortical infarct volume (P < 0.05) | [4] |
| Rat (Spontaneously Hypertensive) | Photothrombotic distal MCA occlusion | 5 mg/kg/h IV infusion for 1h, starting 5 min post-occlusion | 34% reduction in infarct volume (93 ± 23 mm³ in control vs. 61 ± 25 mm³ in YM-900 group, P = 0.017) | [5] |
Table 2: Efficacy of YM-900 in a Global Cerebral Ischemia Model
| Animal Model | Ischemia Induction | Treatment Regimen | Key Findings | Reference |
| Mongolian Gerbil | 5-minute bilateral common carotid artery occlusion | 15 mg/kg intraperitoneally (i.p.) x 3, administered 1h after ischemia | Significantly prevented delayed neuronal death in the hippocampal CA1 region | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited.
Focal Cerebral Ischemia Model (Cat)[3]
-
Animal Model: Anesthetized cats.
-
Ischemia Induction: Permanent occlusion of the middle cerebral artery (MCA) for 6 hours.
-
Treatment: Intravenous (IV) infusion of YM-900 (0.5 mg/5 ml/kg/h) or saline, initiated 10 minutes after MCA occlusion.
-
Outcome Assessment: Histological examination of 12 stereotaxic coronal sections to assess the volume of ischemic damage. Physiological variables and brain temperature were monitored throughout the experiment.
Focal Cerebral Ischemia Model (Rat)[1]
-
Animal Model: Rats.
-
Ischemia Induction: Thrombotic middle cerebral artery (MCA) occlusion induced by a photochemical reaction between transmural green light and systemically administered Rose Bengal.
-
Treatment: Continuous IV infusion of YM-900 at various doses (e.g., 10 and 20 mg/kg/h) for 4 hours, with treatment initiation ranging from immediately to 3 hours after MCA occlusion.
-
Outcome Assessment: Infarct size was measured at 24 and 72 hours post-occlusion using a histochemical technique.
Global Cerebral Ischemia Model (Mongolian Gerbil)[2]
-
Animal Model: Mongolian gerbils.
-
Ischemia Induction: Transient global ischemia was induced by bilateral occlusion of the common carotid arteries for 5 minutes.
-
Treatment: YM-900 (15 mg/kg) was administered intraperitoneally (i.p.) in three doses, with the first dose given 1 hour after the ischemic insult.
-
Outcome Assessment: Histological analysis of the hippocampal CA1 region to evaluate delayed neuronal death.
Mandatory Visualizations
Signaling Pathway of YM-900 in Ischemic Stroke
Caption: YM-900's mechanism of action in preventing excitotoxicity.
Experimental Workflow for Focal Ischemia Study
Caption: Workflow for evaluating YM-900 in a focal ischemia model.
Logical Relationship in Global Ischemia Pathophysiology
References
- 1. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of YM90K, a novel AMPA/kainate receptor antagonist, in focal cerebral ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor antagonist, YM90K, reduces infarct volume in thrombotic distal middle cerebral artery occlusion in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AMPA Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between AMPA receptor antagonists is critical for advancing neuroscience research and developing novel therapeutics for a range of neurological disorders. This guide provides an objective, data-driven comparison of key AMPA receptor antagonists, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction to AMPA Receptors and their Antagonists
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their role in synaptic plasticity, learning, and memory is well-established.[2] However, excessive AMPA receptor activation can lead to excitotoxicity, a key factor in the pathophysiology of epilepsy, cerebral ischemia, and neurodegenerative diseases.[3] This has driven the development of AMPA receptor antagonists as potential therapeutic agents.
AMPA receptor antagonists are broadly classified into two main categories based on their mechanism of action:
-
Competitive Antagonists: These compounds, such as NBQX, bind to the same site on the AMPA receptor as the endogenous agonist, glutamate, thereby preventing receptor activation.[3]
-
Non-competitive Antagonists: These antagonists, including the clinically approved drug perampanel, bind to an allosteric site on the receptor, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[4][5]
Head-to-Head Comparison of Key AMPA Receptor Antagonists
This section provides a comparative analysis of representative competitive and non-competitive AMPA receptor antagonists, focusing on quantitative data for potency, selectivity, pharmacokinetics, and clinical performance.
Data Presentation
The following tables summarize key quantitative data for a selection of prominent AMPA receptor antagonists to facilitate a direct comparison of their performance characteristics.
Table 1: Potency and Selectivity of AMPA Receptor Antagonists
| Compound | Type | Target | IC50 | Ki | Selectivity Notes |
| Perampanel | Non-competitive | AMPA Receptor | 93 nM (in vitro)[6] | N/A | Highly selective for AMPA receptors over NMDA and kainate receptors.[7] |
| Talampanel | Non-competitive | AMPA Receptor | N/A | N/A | Potent and selective AMPA receptor antagonist.[8] |
| NBQX | Competitive | AMPA/Kainate Receptors | 0.45 µM (steady-state kainate-induced currents)[9] | N/A | Also antagonizes kainate receptors, showing less selectivity than perampanel.[10] |
| CNQX | Competitive | AMPA/Kainate Receptors | 6.1 µM (transient kainate-induced responses)[9] | 272-373 nM ([3H]AMPA binding)[5] | A potent and selective non-NMDA receptor antagonist.[6] |
Table 2: Pharmacokinetic Properties of AMPA Receptor Antagonists
| Compound | Administration | Tmax | Half-life (t1/2) | Bioavailability | Key Metabolic Pathways |
| Perampanel | Oral | ~1 hour[11] | 52-129 hours (single dose); 66-90 hours (multiple doses)[12] | High[13] | Oxidative metabolism (primarily CYP3A4) followed by glucuronidation.[13] |
| Talampanel | Oral | 1-3 hours[8] | ~3.0 hours (in patients on enzyme-inducing AEDs); 5.6 hours (at steady-state)[8] | Rapidly absorbed.[8] | Metabolism is influenced by co-administered AEDs.[14] |
| NBQX | Intravenous (preclinical/human) | N/A | 0.75 hours (human)[15] | Rapidly diffuses.[16] | Primarily renal clearance.[15] |
Table 3: Clinical Efficacy and Safety of Perampanel (Fycompa®) in Partial-Onset Seizures
| Efficacy/Safety Parameter | Placebo | Perampanel (4 mg/day) | Perampanel (8 mg/day) | Perampanel (12 mg/day) |
| Median % Reduction in Seizure Frequency | -10.7% to -13.9%[8] | -23.3% to -31.2%[8] | -28.8% to -35.6%[17] | -27.2% to -28.6%[17] |
| 50% Responder Rate | 17.9% to 19.3%[8][17] | 28.5%[8] | 34.9% to 35.3%[8][17] | 35.0%[17] |
| Common Adverse Events (>10%) | Dizziness (10%), Somnolence (7%), Fatigue (5%)[18] | Dizziness, Somnolence | Dizziness (35%), Somnolence (16%), Fatigue (12%)[18] | Dizziness (47%), Somnolence (18%), Fatigue (15%)[18] |
| Hostility/Aggression-related Adverse Reactions | 6%[18] | N/A | 12%[18] | 20%[18] |
Experimental Protocols
The characterization and comparison of AMPA receptor antagonists rely on a variety of standardized experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Binding Assay ([3H]AMPA Binding)
This assay is used to determine the affinity of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membranes
-
[3H]AMPA (radioligand)
-
Test compounds (unlabeled antagonists)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]AMPA and varying concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Quantify the amount of bound [3H]AMPA by liquid scintillation counting.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]AMPA).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[19]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of an antagonist.
Materials:
-
Cultured neurons or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Test antagonist
Procedure:
-
Prepare cultured neurons or acute brain slices.[20]
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[21]
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of whole-cell currents.[20]
-
Apply a known concentration of an AMPA receptor agonist to elicit an inward current.
-
Co-apply the agonist with varying concentrations of the test antagonist.
-
Measure the reduction in the agonist-induced current by the antagonist to determine its IC50 value.[3]
Mandatory Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling and antagonist intervention points.
Experimental Workflow for AMPA Receptor Antagonist Discovery
Caption: Workflow for AMPA receptor antagonist discovery.
Conclusion
The development of AMPA receptor antagonists has provided valuable tools for both basic research and clinical applications. Competitive antagonists like NBQX have been instrumental in elucidating the role of AMPA receptors in various physiological and pathological processes. However, their therapeutic potential has been limited by factors such as poor pharmacokinetic properties.
Non-competitive antagonists, exemplified by the approved anti-epileptic drug perampanel, represent a significant advancement. Perampanel's high potency, selectivity, and favorable pharmacokinetic profile allowing for once-daily dosing have established it as a viable therapeutic option for refractory partial-onset seizures. The clinical data for perampanel underscores the therapeutic potential of targeting AMPA receptors, while also highlighting the need to carefully manage dose-related adverse effects.
For researchers, the choice of an AMPA receptor antagonist will depend on the specific experimental goals. For in vitro studies requiring high selectivity, perampanel is a strong candidate. For in vivo studies where broader glutamate receptor antagonism may be acceptable or even desirable, competitive antagonists like NBQX may be suitable. Understanding the distinct characteristics of these compounds, as outlined in this guide, is paramount for designing robust experiments and accurately interpreting their results. The continued exploration of novel AMPA receptor antagonists with improved selectivity and tolerability profiles holds promise for the future treatment of a wide range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound GYKI 52466 and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Talampanel, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spotlight on perampanel in the management of seizures: design, development and an update on place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human Pharmacokinetics of the Neuroprotective Agent NBQX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JCI Insight - AMPA/kainate glutamate receptor antagonists prevent posttraumatic osteoarthritis [insight.jci.org]
- 17. Synaptic activity regulates AMPA receptor trafficking through different recycling pathways | eLife [elifesciences.org]
- 18. Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AMPA receptor trafficking pathways and links to dendritic spine morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
YM-900: A Comparative Guide to its Selectivity for AMPA versus Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-900's selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors versus kainate receptors. The information is compiled from published experimental data to assist researchers in evaluating YM-900 as a pharmacological tool. This document includes quantitative data on binding affinities and functional antagonism, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Executive Summary
YM-900, also known as YM90K, is a potent and competitive antagonist of AMPA receptors with significant selectivity over kainate receptors. Radioligand binding assays demonstrate that YM-900 has a much higher affinity for AMPA receptors compared to kainate receptors. Functional studies corroborate this selectivity, showing potent antagonism of AMPA receptor-mediated responses. In comparison to other well-known antagonists, YM-900's selectivity profile makes it a valuable tool for isolating and studying AMPA receptor function.
Quantitative Comparison of Antagonist Potency
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or IC50) of YM-900 and other reference compounds for AMPA and kainate receptors.
Table 1: Binding Affinity (Ki) of YM-900 and Comparator Compounds
| Compound | Receptor Target | Ki (µM) | Species | Reference |
| YM-900 (YM90K) | AMPA | 0.084 | Rat | [Sheardown et al., 1996][1] |
| Kainate | 2.2 | Rat | [Sheardown et al., 1996][1] | |
| NBQX | AMPA | 0.15 | - | [Tocris Bioscience][2] |
| Kainate | 4.8 | - | [Tocris Bioscience][2] | |
| GYKI 52466 | AMPA | 11 | Rat | [Donevan & Rogawski, 1993][3] |
| Kainate | 7.5 | Rat | [Donevan & Rogawski, 1993][3] |
Table 2: Functional Antagonism of YM-900 and Comparator Compounds
| Compound | Receptor Target | Potency (pA2) | Agonist Used | Experimental System | Reference |
| YM-900 (YM90K) | Kainate-induced current | 6.83 ± 0.01 | Kainate | Rat cortical mRNA-injected Xenopus oocytes | [Okada et al., 1996][4] |
| NBQX | Kainate-induced current | 7.24 ± 0.01 | Kainate | Rat cortical mRNA-injected Xenopus oocytes | [Okada et al., 1996][4] |
Experimental Protocols
Radioligand Binding Assay for YM-900 (Sheardown et al., 1996)
This protocol outlines the method used to determine the binding affinity (Ki) of YM-900 for AMPA and kainate receptors in rat brain membranes.
1. Membrane Preparation:
- Whole rat brains (minus cerebellum and brainstem) are homogenized in ice-cold 0.32 M sucrose.
- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
- The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
- The resulting pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.
- The membranes are then washed three times by centrifugation and resuspension in fresh Tris-HCl buffer.
- The final pellet is resuspended in a known volume of buffer and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
2. Binding Assay:
- For [³H]-AMPA Binding:
- Incubations are carried out in a final volume of 1 ml containing 50 mM Tris-HCl (pH 7.4), 100 mM KSCN, and 0.1 mg of membrane protein.
- Membranes are incubated with 5 nM [³H]-AMPA and various concentrations of YM-900.
- Non-specific binding is determined in the presence of 1 mM L-glutamate.
- Incubation is performed at 4°C for 60 minutes.
- For [³H]-Kainate Binding:
- Incubations are carried out in a final volume of 1 ml containing 50 mM Tris-HCl (pH 7.4) and 0.1 mg of membrane protein.
- Membranes are incubated with 5 nM [³H]-kainate and various concentrations of YM-900.
- Non-specific binding is determined in the presence of 100 µM kainate.
- Incubation is performed at 4°C for 60 minutes.
3. Filtration and Counting:
- The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
- Filters are washed rapidly with ice-cold buffer.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
- IC50 values are determined from competition curves using non-linear regression analysis.
- Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (Okada et al., 1996)
This method was used to assess the functional antagonism of YM-900 on kainate-induced currents in Xenopus oocytes expressing rat cortical mRNA.
1. Oocyte Preparation and mRNA Injection:
- Oocytes are surgically removed from adult female Xenopus laevis frogs.
- The oocytes are treated with collagenase to remove the follicular layer.
- Poly(A)+ RNA is extracted from the cerebral cortex of adult rats.
- Approximately 50 ng of the rat cortical mRNA is injected into each oocyte.
- Injected oocytes are incubated for 2-4 days at 18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
- An oocyte is placed in a recording chamber and continuously perfused with frog Ringer's solution.
- The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
- The membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.
3. Drug Application and Data Acquisition:
- Kainate is applied to the oocyte to elicit an inward current.
- Concentration-response curves for kainate are generated in the absence and presence of various concentrations of YM-900.
- The antagonistic effect of YM-900 is quantified using Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Signaling Pathways
AMPA and kainate receptors are both ionotropic glutamate receptors that, upon binding to glutamate, open a channel permeable to cations, primarily Na⁺ and K⁺, leading to depolarization of the postsynaptic membrane. However, there are emerging differences in their downstream signaling capabilities, particularly the non-canonical, metabotropic-like signaling of kainate receptors.
Conclusion
The available data strongly indicate that YM-900 is a selective antagonist for AMPA receptors over kainate receptors. Its approximately 26-fold higher affinity for AMPA receptors in binding assays, combined with its potent functional antagonism, establishes it as a valuable pharmacological tool for differentiating between AMPA and kainate receptor-mediated events in the central nervous system. For researchers investigating the specific roles of AMPA receptors in synaptic transmission, plasticity, and neurological disorders, YM-900 offers a reliable means of selectively blocking this receptor subtype.
References
- 1. Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
YM-900: An In Vivo Dose-Response Relationship and Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Performance of the AMPA/Kainate Receptor Antagonist YM-900.
This guide provides a comprehensive comparison of the in vivo dose-response relationship of YM-900 (also known as YM90K), a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist, with its key alternative, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline). The data presented herein is collated from preclinical studies in established animal models of neurological disorders, offering valuable insights for researchers engaged in the development of neuroprotective and anticonvulsant therapeutics.
Comparative Efficacy: YM-900 vs. Alternatives
The in vivo efficacy of YM-900 has been primarily evaluated in models of epilepsy and cerebral ischemia. This section summarizes the quantitative dose-response data from these studies, presenting a direct comparison with NBQX and other relevant AMPA/kainate receptor antagonists.
Anticonvulsant Activity
A key model for assessing anticonvulsant efficacy is the audiogenic seizure-susceptible DBA/2 mouse model. In this model, YM-900 has demonstrated superior potency compared to NBQX.
| Compound | Animal Model | Seizure Type | Administration Route | ED₅₀ (mg/kg) | Reference |
| YM-900 (YM90K) | DBA/2 Mice | Tonic Seizure | Intraperitoneal (i.p.) | 2.54 | [1] |
| NBQX | DBA/2 Mice | Tonic Seizure | Intraperitoneal (i.p.) | 7.17 | [1] |
Table 1: Comparative Anticonvulsant Efficacy of YM-900 and NBQX in DBA/2 Mice. The data clearly indicates that a significantly lower dose of YM-900 is required to achieve a 50% effective dose (ED₅₀) in preventing tonic seizures compared to NBQX, highlighting its enhanced potency.
Neuroprotective Effects
The neuroprotective potential of YM-900 has been investigated in rodent models of both global and focal cerebral ischemia. These studies demonstrate a dose-dependent reduction in ischemic damage.
Global Cerebral Ischemia:
In a gerbil model of global ischemia, YM-900 demonstrated significant neuroprotection, preventing delayed neuronal death in the hippocampal CA1 region.
| Compound | Animal Model | Ischemia Duration | Administration | Dose (mg/kg, i.p.) | Outcome | Reference |
| YM-900 (YM90K) | Mongolian Gerbil | 5 minutes | 1 hour post-ischemia (x3) | 15 | Significant prevention of delayed neuronal death | [1] |
| NBQX | Mongolian Gerbil | 5 minutes | 1 hour post-ischemia (x3) | 30 | Significant prevention of delayed neuronal death | [1] |
| CNQX | Mongolian Gerbil | 5 minutes | 1 hour post-ischemia (x3) | 60 | Significant prevention of delayed neuronal death | [1] |
Table 2: Neuroprotective Effects of YM-900 and Alternatives in a Gerbil Model of Global Ischemia. YM-900 was effective at a lower dose compared to both NBQX and CNQX in this model.
Focal Cerebral Ischemia:
In a rat model of focal ischemia induced by middle cerebral artery occlusion (MCAO), YM-900 demonstrated a dose-dependent reduction in infarct volume.
| Compound | Animal Model | Administration | Dose | Infarct Volume Reduction | Reference |
| YM-900 (YM90K) | F344 Rats | i.v. bolus + 4h infusion | 30 mg/kg + 10 mg/kg/h | Reduced volume of ischemic damage in the cerebral cortex | [1] |
| YM-900 (YM90K) | Rats | 4h continuous i.v. infusion | 10 mg/kg/h | Significant reduction | [2] |
| YM-900 (YM90K) | Rats | 4h continuous i.v. infusion | 20 mg/kg/h | Significant, dose-dependent reduction | [2][3] |
| NBQX | Rats | i.v. | 40 mg/kg | Substantial reduction | [4] |
| NBQX | Rats | i.v. | 60 mg/kg | Substantial reduction | [4] |
| NBQX | Rats | i.v. | 100 mg/kg | Substantial reduction | [4] |
| NBQX | Rats | i.p. (2 doses) | 30 mg/kg | 52% reduction in total infarct volume | [5] |
Table 3: Neuroprotective Effects of YM-900 and NBQX in Rat Models of Focal Cerebral Ischemia. Both YM-900 and NBQX have shown significant neuroprotective effects in focal ischemia models. The data suggests a clear dose-response relationship for both compounds in reducing infarct volume.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vivo studies cited above.
Audiogenic Seizure Model in DBA/2 Mice
This model is a well-established paradigm for screening anticonvulsant drugs.[6][7][8][9][10][11][12]
-
Animals: Male DBA/2 mice, typically 21-28 days of age, are used as they are genetically susceptible to sound-induced seizures.
-
Procedure:
-
Mice are placed individually in a sound-attenuated chamber.
-
After a brief acclimatization period, a high-intensity acoustic stimulus (e.g., 120 dB bell) is presented for a fixed duration (e.g., 60 seconds) or until a tonic seizure is observed.
-
Seizure severity is scored based on a standardized scale, typically observing phases of wild running, clonic seizures, and tonic-clonic seizures.
-
The primary endpoint for anticonvulsant efficacy is the prevention of the tonic seizure phase.
-
-
Drug Administration: Test compounds (e.g., YM-900, NBQX) are typically administered intraperitoneally at various doses at a specified time before the acoustic stimulus.
Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)
This model mimics human ischemic stroke and is widely used to evaluate neuroprotective agents.[2][4][5][13][14][15][16]
-
Animals: Adult male rats (e.g., Wistar, Sprague-Dawley, or F344) are commonly used.
-
Procedure:
-
Animals are anesthetized.
-
The middle cerebral artery (MCA) is occluded. One common method is the intraluminal filament technique, where a suture is advanced through the internal carotid artery to block the origin of the MCA. Another method involves photochemically induced thrombosis, where a photosensitive dye (e.g., Rose Bengal) is administered intravenously, followed by irradiation of the MCA with a laser to induce a clot.
-
The occlusion can be permanent or transient, where the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.
-
-
Drug Administration: YM-900 or other test compounds are administered intravenously, either as a bolus injection followed by a continuous infusion or as multiple intraperitoneal injections, at various time points before, during, or after the ischemic insult.
-
Outcome Assessment:
-
Infarct Volume Measurement: At a predetermined time point after MCAO (e.g., 24 or 72 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: Behavioral tests are often performed to assess the functional outcome.
-
Global Cerebral Ischemia Model in Gerbils
This model is used to study delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus.[17][18][19][20][21][22][23][24]
-
Animals: Adult male Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia following bilateral common carotid artery occlusion.
-
Procedure:
-
Gerbils are anesthetized.
-
Both common carotid arteries are occluded for a short duration, typically 5 minutes, using non-traumatic clips.
-
The clips are then removed to allow for reperfusion.
-
-
Drug Administration: Test compounds are administered, usually via intraperitoneal injection, at various times relative to the ischemic insult.
-
Outcome Assessment:
-
Histological Analysis: Several days after the ischemic insult (e.g., 7 days), the brains are processed for histology. The number of surviving neurons in the hippocampal CA1 region is counted to assess the extent of neuronal death.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: AMPA Receptor Signaling Pathway and Site of Action for YM-900/NBQX.
Caption: Experimental Workflow for the Rat Focal Cerebral Ischemia Model.
References
- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
- 9. Audiogenic seizure as a model of sudden death in epilepsy: A comparative study between four inbred mouse strains from early life to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Audiogenic seizures in DBA/2 mice discriminate sensitively between low efficacy benzodiazepine receptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetically epilepsy-prone rats (GEPRs) and DBA/2 mice: Two animal models of audiogenic reflex epilepsy for the evaluation of new generation AEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid Receptor Modulation in Focal Ischemic Stroke: A Systematic Review and Meta-Analysis of Infarct Volume and Behavioral Deficits in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection Afforded by an Enriched Mediterranean-like Diet Is Modified by Exercise in a Rat Male Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective mGluR5 receptor antagonist or agonist provides neuroprotection in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of low dose riluzole in gerbil model of transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotection of antioxidant enzymes against transient global cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resveratrol protects against global cerebral ischemic injury in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. C-Phycocyanin is neuroprotective against global cerebral ischemia/reperfusion injury in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imatinib attenuates neurobehavioral deficits and hippocampal neuronal damage after global cerebral ischemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of N-stearoyltyrosine on transient global cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Global Ischemia Induces Downregulation of Glur2 mRNA and Increases AMPA Receptor-Mediated Ca2+ Influx in Hippocampal CA1 Neurons of Gerbil - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of YM-900: A Comparative Guide for Neuroprotective Agents in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of YM-900, a potent and selective AMPA/kainate receptor antagonist, and compares its therapeutic potential with other relevant neuroprotective agents for ischemic stroke. The information is intended to support researchers and drug development professionals in their evaluation of novel therapeutic strategies for this debilitating condition.
Introduction to YM-900 and the Role of AMPA Receptors in Ischemic Stroke
YM-900, also known as YM90K, is a quinoxalinedione derivative that acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] In the pathophysiology of ischemic stroke, excessive glutamate release leads to over-activation of glutamate receptors, particularly AMPA receptors, resulting in a massive influx of Na+ and Ca2+ ions. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal death in the ischemic core and penumbra.[3][4] By blocking AMPA receptors, YM-900 aims to mitigate this excitotoxicity and preserve neuronal integrity.[5]
Comparative Analysis of YM-900 and Alternative AMPA Receptor Antagonists
The therapeutic landscape of AMPA receptor antagonists for ischemic stroke has been explored with several compounds. This section provides a comparative overview of YM-900 against other notable antagonists.
Table 1: Quantitative Comparison of In Vitro and In Vivo Efficacy
| Compound | Mechanism | Ki (AMPA) | ED50 (Anticonvulsant) | Neuroprotection Model | Key Efficacy Findings | Reference |
| YM-900 (YM90K) | Competitive AMPA/Kainate Antagonist | 0.084 µM | 2.54 mg/kg (i.p.) | Rat MCAO | 39% reduction in cortical infarct volume at 20 mg/kg/h.[6] | [5] |
| NBQX | Competitive AMPA/Kainate Antagonist | ~0.15 µM | 7.17 mg/kg (i.p.) | Rat MCAO | Significant reduction in infarct size at 30 mg/kg (i.p.).[7] | [5][8] |
| CNQX | Competitive AMPA/Kainate Antagonist | ~0.3 µM | - | Rat Hippocampal Slices | Blocks excitotoxic neuronal death. | [9] |
| GYKI 52466 | Non-competitive AMPA/Kainate Antagonist | IC50: 11 µM | - | Mouse MES | Protective against maximal electroshock seizures. | [8][10] |
| Perampanel | Non-competitive AMPA Antagonist | IC50: ~50 nM | - | Rat MCAO | Significant reduction in infarct volume and improved motor function.[11] | [12] |
| Talampanel | Non-competitive AMPA Antagonist | - | - | Animal models of epilepsy | Orally active antagonist.[13] | [13] |
Experimental Protocols for Preclinical Assessment
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols used in the evaluation of neuroprotective agents like YM-900.
Rodent Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and reliable method to mimic human ischemic stroke in rodents.[1]
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with Zoletil 50 and Xylazine). Maintain body temperature at 37 ± 0.5°C using a heating pad.[14]
-
Surgical Approach: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion (Intraluminal Suture Method):
-
Ligate the distal ECA.
-
Temporarily clamp the ICA and CCA.
-
Introduce a nylon monofilament suture (e.g., 4-0 for rats) through an incision in the ECA stump.
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60 to 120 minutes for transient ischemia, followed by withdrawal of the filament to allow reperfusion. For permanent ischemia, the filament is left in place.[4][7]
-
-
Confirmation of Occlusion: A laser Doppler flowmeter can be used to monitor cerebral blood flow and confirm successful occlusion.[1]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.
Assessment of Infarct Volume: TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the extent of ischemic damage.[15]
Procedure:
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and carefully remove the brain.
-
Slicing: Chill the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).[16]
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.[17] Viable tissue with intact mitochondrial dehydrogenase activity will stain red, while the infarcted tissue will remain white.
-
Quantification: Capture digital images of the stained sections. The infarct area in each slice can be measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.[18]
Neurological Deficit Scoring
Behavioral tests are essential to assess the functional outcomes of a potential neuroprotective treatment.[2]
-
Bederson Score: A simple and widely used scale to evaluate global neurological function. Scores range from 0 (no deficit) to 3 (severe deficits, including circling behavior).[2]
-
Modified Neurological Severity Score (mNSS): A more comprehensive scale that evaluates motor, sensory, reflex, and balance functions, with scores ranging from 0 to 18 (higher score indicates more severe injury).[19]
-
Garcia Scale: Assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.[2]
Cognitive Function Assessment: Morris Water Maze
The Morris water maze is a widely used test to evaluate spatial learning and memory, which can be impaired after a stroke.[5]
Procedure:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.
-
Acquisition Phase (4-5 days): The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using the visual cues. The time taken to find the platform (escape latency) is recorded.[5][20]
-
Probe Trial (Day 5): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[20]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glutamate Excitotoxicity and AMPA Receptor Blockade
The following diagram illustrates the key signaling events in glutamate-induced excitotoxicity and the point of intervention for AMPA receptor antagonists like YM-900.
Experimental Workflow for Preclinical Evaluation of YM-900
This workflow outlines the typical sequence of experiments to assess the therapeutic potential of a neuroprotective compound.
Discussion and Future Directions
YM-900 has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, primarily by attenuating excitotoxicity through the blockade of AMPA/kainate receptors. Its efficacy in reducing infarct volume and improving neurological outcomes is comparable to, and in some aspects, superior to other competitive antagonists like NBQX.
However, the clinical translation of AMPA receptor antagonists has been challenging. A major hurdle has been the narrow therapeutic window and the potential for side effects, including sedation, motor impairment, and in the case of some earlier compounds, nephrotoxicity due to poor solubility.[21] While YM-900 was developed to have improved water solubility, careful dose-ranging studies are essential to identify a therapeutic window that maximizes neuroprotection while minimizing adverse effects.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of YM-900 with other neuroprotective agents or with thrombolytic therapies.
-
Advanced Preclinical Models: Utilizing animal models that more closely mimic the comorbidities often seen in stroke patients, such as hypertension and diabetes.
-
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to benefit from AMPA receptor antagonist therapy.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 4. AMPA receptor subunit GluR2 gates injurious signals in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 6. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MCAO Model Establishment [bio-protocol.org]
- 12. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 15. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. ahajournals.org [ahajournals.org]
- 19. storage.imrpress.com [storage.imrpress.com]
- 20. coconote.app [coconote.app]
- 21. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
Cross-Study Validation of YM-900: A Comparative Analysis of Neuroprotective Efficacy
FOR IMMEDIATE RELEASE
This publication provides a comprehensive cross-study validation of the neuroprotective effects of YM-900, a selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. The performance of YM-900 is objectively compared with alternative neuroprotective agents—TMP269, a selective class IIA histone deacetylase (HDAC) inhibitor; a combination therapy of molecular hydrogen and minocycline (H2M); and Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. This guide synthesizes experimental data from preclinical studies, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of YM-900 and its alternatives has been predominantly evaluated in rodent models of cerebral ischemia. The most common models are transient global ischemia in gerbils, which recapitulates features of cardiac arrest-induced brain injury, and middle cerebral artery occlusion (MCAO) in rats, a model for focal ischemic stroke. The primary endpoints in these studies typically include the extent of neuronal damage, often quantified as infarct volume or neuronal cell death in specific brain regions, and functional neurological outcomes.
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of YM-900 and the selected alternative agents.
Table 1: Neuroprotective Effects in Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Compound | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| YM-900 (YM90K) | 20 mg/kg/h for 4h | Intravenous | 39-45% | Not consistently reported | [1] |
| 5 mg/kg/h for 1h | Intravenous | 34% | Not reported | [2] | |
| TMP269 | 4 mg/kg | Intraperitoneal | ~26.6% (from 47.7% to 35%) | Improved neurological status | [3] |
| H2M (Hydrogen + Minocycline) | 20 mL/kg (H2 water) + 20 mg/kg (Minocycline) | Oral (H2 water) + Intraperitoneal (Minocycline) | Significantly reduced | Significantly improved | [4] |
| Liraglutide | 700-1050 µg/kg | Intravenous | 74-90% | Significantly improved | [5][6] |
| 50 µg/kg/day for 14 days (pre-treatment) | Subcutaneous | ~13.8% | Improved neurological deficits | [7] |
Table 2: Neuroprotective Effects in Gerbil Transient Global Ischemia Model
| Compound | Dosage | Administration Route | Outcome | Reference |
| YM-900 (YM90K) | 15 mg/kg i.p. x 3 | Intraperitoneal | Prevents delayed neuronal death in hippocampal CA1 region | [8] |
| Alternative Agents | Data in a directly comparable gerbil model is limited for the selected alternatives. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of study outcomes. Below are generalized protocols for the key animal models cited in this guide.
Transient Global Ischemia in Gerbils
This model is used to study delayed neuronal death, particularly in the CA1 region of the hippocampus.
-
Animal Preparation: Adult Mongolian gerbils are anesthetized, typically with an inhalant anesthetic.
-
Vessel Occlusion: The bilateral common carotid arteries are located and occluded for a short duration, usually 5 minutes, to induce global cerebral ischemia.
-
Reperfusion: The occlusion is then released to allow for reperfusion.
-
Drug Administration: YM-900 or the vehicle is administered, often intraperitoneally, at specified time points before or after the ischemic insult.
-
Post-operative Care: Animals are monitored for recovery.
-
Histological Assessment: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological staining (e.g., Cresyl Violet or TUNEL staining) to assess the extent of neuronal death in the hippocampal CA1 region.[8][9]
Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used model for focal ischemic stroke.
-
Animal Preparation: Adult rats (e.g., Sprague-Dawley) are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery and its bifurcation into the external and internal carotid arteries. The external carotid artery is ligated and transected.
-
Occlusion: A filament is inserted through the external carotid artery stump and advanced into the internal carotid artery until it occludes the origin of the middle cerebral artery.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 or 120 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Drug Administration: The neuroprotective agent or vehicle is administered intravenously or intraperitoneally at various time points relative to the MCAO procedure.
-
Neurological Assessment: Behavioral tests are performed at different time points post-MCAO to assess neurological deficits.
-
Infarct Volume Measurement: At the end of the study period (e.g., 24 or 72 hours), the rat is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified.[3][10]
Conclusion
YM-900 demonstrates significant neuroprotective effects in preclinical models of both global and focal cerebral ischemia, primarily through the antagonism of AMPA receptors, thereby mitigating excitotoxicity. Comparative analysis reveals that while YM-900 provides a notable reduction in infarct volume, agents such as Liraglutide have shown a more pronounced, dose-dependent neuroprotective effect in similar MCAO models. TMP269 and the H2M combination therapy also present viable neuroprotective strategies with distinct mechanisms of action. The choice of a therapeutic agent for further clinical development will likely depend on a variety of factors including the therapeutic window, route of administration, and the specific pathophysiology of the ischemic injury being targeted. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor antagonist, YM90K, reduces infarct volume in thrombotic distal middle cerebral artery occlusion in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. login.medscape.com [login.medscape.com]
- 5. Neuroprotection in Rats Following Ischaemia-Reperfusion Injury by GLP-1 Analogues—Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Neuroprotection of Liraglutide Against Ischaemia-induced Apoptosis through the Activation of the PI3K/AKT and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of delayed neuronal death in gerbil hippocampus by ion channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanism of TMP269, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for YM-900
This document provides essential safety and logistical information for the proper disposal of YM-900, a substance identified as toxic by inhalation, in contact with skin, and if swallowed.[1] Researchers, scientists, and drug development professionals should adhere to these procedural, step-by-step guidelines to ensure safe handling and disposal.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is critical to be aware of the immediate safety hazards associated with YM-900.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Suitable chemical-resistant gloves[1] |
| Eye Protection | Safety glasses or goggles |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[1] |
| Lab Coat | Standard laboratory coat |
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Segregation: Designate a specific, clearly labeled, and sealed container for YM-900 waste. Do not mix with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Container: The container must be chemically resistant, leak-proof, and have a tightly sealing lid.
-
Labeling: Label the waste container with "Hazardous Waste," "YM-900," and the appropriate hazard symbols (e.g., toxic).
2. Spill Management:
-
Minor Spills: In a well-ventilated area, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated material into the designated hazardous waste container.
-
Major Spills: Evacuate the area and contact your institution's EHS office or emergency response team immediately.
3. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
-
Arrangement for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the key steps and decision points in the proper disposal of YM-900.
References
Essential Safety and Operational Protocols for Handling YM 900
This guide provides comprehensive safety and logistical information for the handling and disposal of the hypothetical chemical compound YM 900. Given that the specific hazards of this compound are not publicly documented, this document outlines a risk-based approach to the selection and use of Personal Protective Equipment (PPE), ensuring the safety of all laboratory personnel. The following procedures are based on established best practices for handling potentially hazardous chemical substances.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. This involves consulting the Safety Data Sheet (SDS) to understand its physical, chemical, and toxicological properties. If an SDS is unavailable, the substance should be treated as highly hazardous.
Key Hazard Categories for PPE Selection:
| Hazard Category | Potential Risks |
| Health Hazards | Acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity. |
| Physical Hazards | Flammability, reactivity, explosivity, self-heating, emission of flammable gases in contact with water, oxidizing properties. |
| Environmental Hazards | Acute or chronic aquatic toxicity. |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified in the risk assessment.
| Hazard Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Hazard | Safety glasses with side shields. | Standard nitrile or latex gloves. | Standard laboratory coat. | Not generally required. |
| Moderate Hazard | Chemical splash goggles. | Chemical-resistant gloves (e.g., butyl rubber, neoprene). | Chemical-resistant lab coat or apron. | Use in a chemical fume hood. Respirator may be required based on vapor pressure and toxicity. |
| High Hazard | Face shield in combination with chemical splash goggles. | Heavy-duty, chemical-resistant gloves with extended cuffs. | Chemical-resistant suit or coveralls. | Full-face respirator with appropriate cartridges or supplied-air respirator. |
Experimental Protocol: Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coverall: Put on the appropriate protective garment.
-
Respiratory Protection: If required, put on the respirator and perform a seal check.
-
Eye and Face Protection: Put on goggles and/or a face shield.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Gown/Coverall: Remove the protective garment by rolling it down and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove goggles and/or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Perform final hand hygiene.
Disposal Plan for Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
Disposal Protocol:
-
Segregation: All contaminated PPE (gloves, gowns, etc.) must be placed in a designated, labeled hazardous waste container.
-
Containerization: The hazardous waste container should be a leak-proof, puncture-resistant bag or bin with a secure lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the identity of the chemical (this compound).
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for disposal through the institution's environmental health and safety office, following all local and national regulations for hazardous waste disposal.
Signaling Pathways and Workflow Diagrams
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE when handling a chemical substance like this compound.
Caption: PPE Selection Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
